2,3-Dimethyl-1-butene: A Strategic C6 Building Block in Organic Synthesis
Topic: Physical and Chemical Properties of 2,3-Dimethyl-1-butene Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 2,3-Dimethyl-1-butene (CAS...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical and Chemical Properties of 2,3-Dimethyl-1-butene
Content Type: Technical Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
2,3-Dimethyl-1-butene (CAS: 563-78-0), often abbreviated as DMB-1, is a branched terminal olefin of significant utility in the synthesis of fine chemicals, fragrances, and pharmaceutical intermediates.[1] As a product of propylene dimerization, it serves as a critical feedstock for the production of hindered aliphatic scaffolds. This guide analyzes its physicochemical profile, spectroscopic signatures, and reactivity patterns—specifically its role as a precursor to pinacolone and tetramethylethylene—providing a grounded reference for laboratory and industrial application.
Physicochemical Profile
DMB-1 is a volatile, colorless liquid characterized by low density and high flammability. Its terminal double bond provides a distinct reactivity profile compared to its thermodynamic isomer, 2,3-dimethyl-2-butene (tetramethylethylene).
Table 1: Key Physical and Thermodynamic Properties
Property
Value
Unit
Method/Notes
Molecular Formula
-
-
Molecular Weight
84.16
g/mol
-
Boiling Point
55.6
°C
@ 760 mmHg
Melting Point
-157
°C
-
Density
0.677
g/mL
@ 20°C
Refractive Index ()
1.390
-
@ 20°C
Flash Point
-18
°C
Closed Cup (Highly Flammable)
Vapor Pressure
~230
mmHg
@ 25°C
Solubility
Immiscible
Water
Soluble in alcohol, ether, benzene
Critical Note for Process Engineers: The boiling point (55.6°C) is significantly lower than that of its isomer 2,3-dimethyl-2-butene (73°C). This
of ~17°C allows for effective fractional distillation to separate the kinetic product (DMB-1) from the thermodynamic product (DMB-2) during synthesis.
Molecular Structure & Spectroscopic Signatures
Identification of DMB-1 relies on distinguishing the terminal vinyl protons from the alkyl backbone.
Proton NMR (
H-NMR)
The spectrum exhibits three distinct chemical environments due to the lack of symmetry compared to the 2-butene isomer.
Vinyl Protons (
): Two singlets (or finely split doublets) at 4.6–4.8 ppm . The geminal coupling is small.
Methine Proton (
): Septet at ~2.2 ppm , coupling with the isopropyl methyls.
Allylic Methyl (
): Singlet at ~1.7 ppm .
Isopropyl Methyls (
): Doublet at ~1.0 ppm .
Infrared Spectroscopy (IR)
C=C Stretch: Distinct absorption at 1640–1650 cm
(characteristic of terminal alkenes).
=C-H Bending: Strong band at 890 cm
(vinylidene group).
Synthesis & Production
The industrial route to 2,3-dimethyl-1-butene is the dimerization of propylene. This process typically yields a mixture of DMB-1 and DMB-2, controlled by catalyst selection.
Expert Protocol: Nickel-Catalyzed Dimerization
The reaction utilizes a nickel-phosphine complex activated by an organoaluminum cocatalyst.
Mechanism Overview:
Activation: Generation of Ni-H species.
Insertion: Propylene inserts into Ni-H.
Coupling: Second propylene insertion followed by
-hydride elimination.
Figure 1: Propylene dimerization pathway yielding DMB-1 and its subsequent isomerization.
Chemical Reactivity & Mechanistic Pathways[3]
DMB-1 acts as a versatile scaffold for introducing bulky alkyl groups or quaternary centers into drug molecules.
Isomerization to Tetramethylethylene
In the presence of acid catalysts (e.g.,
or Amberlyst-15), DMB-1 isomerizes to the more stable 2,3-dimethyl-2-butene (Zaitsev product). This is a crucial step in the synthesis of Tonalide (musk fragrance) and precursors for Pinacolone .
Epoxidation and Rearrangement (Meinwald)
Reaction with m-CPBA yields the epoxide, which serves as a gateway to pinacolone via Lewis acid-catalyzed rearrangement (Meinwald Rearrangement). This is a vital pathway for generating ketones with quaternary carbons—a common motif in bioactive compounds (e.g., Triadimefon).
Self-Validating Protocol: Epoxidation
Setup: Dissolve DMB-1 (1.0 eq) in DCM at 0°C.
Addition: Add m-CPBA (1.1 eq) portion-wise to control exotherm.
Validation: Monitor disappearance of alkene spot on TLC (Stain: KMnO4; alkene stains brown, epoxide is faint/slow).
Workup: Quench with saturated
(removes peroxides) then (removes acid).
Figure 2: Divergent reactivity pathways of DMB-1 leading to high-value intermediates.
synthesis of 2,3-Dimethyl-1-butene from propylene dimerization
Title: Precision Synthesis of 2,3-Dimethyl-1-butene via Nickel-Catalyzed Propylene Dimerization Subtitle: A Mechanistic and Operational Guide for Bench-Scale Optimization Executive Summary The synthesis of 2,3-Dimethyl-1...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Precision Synthesis of 2,3-Dimethyl-1-butene via Nickel-Catalyzed Propylene Dimerization
Subtitle: A Mechanistic and Operational Guide for Bench-Scale Optimization
Executive Summary
The synthesis of 2,3-Dimethyl-1-butene (2,3-DMB-1) represents a critical challenge in olefin chemistry due to the thermodynamic propensity of propylene dimerization to yield linear hexenes or the internal isomer, 2,3-dimethyl-2-butene (tetramethylethylene). 2,3-DMB-1 is a high-value intermediate for the synthesis of musk fragrances (e.g., Tonalide) and specialized fuel additives.
This guide moves beyond standard "Dimersol" industrial overviews to provide researchers with a high-fidelity protocol for regioselective synthesis . By leveraging bulky, basic phosphine ligands with Nickel(II) precursors, we can invert standard selectivity to favor the "tail-to-tail" coupling required for the 2,3-dimethyl skeleton while kinetically trapping the terminal olefin.
Mechanistic Foundation: Steering Selectivity
The dimerization of propylene (
) generally proceeds via a Cossee-Arlman or Metal-Hydride mechanism. The challenge lies in controlling the insertion regiochemistry of the two propylene units.
The Selectivity Bifurcation
Standard nickel catalysts (e.g., those used in the Dimersol-X process) favor linear dimerization (n-hexenes) or methylpentenes. To access 2,3-DMB-1, the catalyst must enforce a specific insertion sequence:
Initiation (Ni-H formation): The active species is a Nickel-Hydride (
).
First Insertion (2,1-Insertion): Propylene inserts into
to form a branched Nickel-Isopropyl species (). This is the "Tail" attachment.
Second Insertion (2,1-Insertion): A second propylene molecule must insert into the sterically crowded
bond, again in a 2,1-fashion. This "Tail-to-Tail" coupling creates the 2,3-dimethylbutyl skeleton.
-Hydride Elimination: The complex eliminates the product. Elimination from the methyl group yields the terminal olefin (2,3-DMB-1 ), while elimination from the methine backbone is sterically inhibited or leads to the internal isomer.
Ligand Influence
The use of Tricyclohexylphosphine (PCy3) is the critical control point.
Steric Bulk (Cone Angle ~170°): The massive cyclohexyl rings crowd the metal center, destabilizing the linear alkyl intermediates and favoring the formation of branched species.
Basicity: Highly basic phosphines increase the electron density on Nickel, stabilizing the
species and accelerating the reaction at lower temperatures, which is crucial for kinetic control.
The following diagram illustrates the critical "Tail-to-Tail" pathway and the isomerization risk that must be mitigated.
Figure 1: Mechanistic pathway highlighting the critical role of PCy3 in favoring the Ni-Isopropyl intermediate and the risk of thermodynamic isomerization.
Experimental Protocol
This protocol utilizes a Ni(acac)2 / PCy3 / EASC system. It is designed for a 300 mL Parr reactor but scales linearly.
Dissolve 0.51 g (2.0 mmol) of Ni(acac)₂ in 50 mL of dry Chlorobenzene.
Add 0.56 g (2.0 mmol) of PCy₃ . Stir until dissolved. The solution will turn dark green/brown.
Note: A P/Ni ratio of 1:1 is standard, but 2:1 can enhance selectivity at the cost of activity.
2. Reactor Setup:
Purge a 300 mL stainless steel autoclave with
(3 cycles) to remove oxygen.
Cannulate the Ni/Phosphine solution into the reactor.
Cool the reactor to -10°C using a glycol chiller jacket. Low temperature is critical for kinetic trapping.
3. Activation & Reaction:
Inject EASC (dissolved in toluene) to achieve an Al/Ni molar ratio of 15:1.
Caution: Reaction is immediate. Introduce Propylene gas to a constant pressure of 5-6 bar .
Maintain temperature between -5°C and 5°C . The reaction is exothermic; active cooling is required.
Stir at 800-1000 RPM to eliminate mass transfer limitations.
4. Quenching:
After 60-90 minutes (or when propylene uptake ceases), vent excess propylene.
Inject 10 mL of Ethanol containing 5% HCl to kill the catalyst and decompose aluminum alkyls.
Process Optimization & Data Analysis
The following table summarizes the impact of key variables on the ratio of 2,3-DMB-1 (Target) vs. 2,3-DMB-2 (Isomer).
Variable
Adjustment
Effect on 2,3-DMB-1 Selectivity
Mechanistic Reason
Temperature
Increase (> 20°C)
Decrease
Accelerates isomerization to thermodynamically stable 2,3-DMB-2.
Ligand
PCy₃ → PPh₃
Decrease
Lower basicity/bulk reduces "Tail-to-Tail" preference; increases linear hexenes.
Solvent
PhCl → Toluene
Decrease
Chlorinated solvents stabilize the cationic Ni species better, enhancing rate and selectivity.
Al/Ni Ratio
Increase (> 50:1)
Variable
Higher Lewis acidity can catalyze cationic isomerization of the product.
Purification Strategy
Separation of the isomers is feasible via fractional distillation due to the boiling point differential:
2,3-Dimethyl-1-butene (Target): b.p. 55.6°C
2,3-Dimethyl-2-butene (Byproduct): b.p. 73.2°C
Operational Tip: Perform distillation immediately after catalyst removal to prevent trace acid-catalyzed isomerization in the collection flask.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 2,3-DMB-1.
References
Sakakibara, Y., et al. (1972).[1] The Dimerization Reaction of Propylene by Nickel Acetylacetonate-Triethylaluminum Sesquichloride-Tertiary Phosphine Catalyst. Kyoto University Research Information Repository. 1[2]
Olivier-Bourbigou, H., et al. (2020).[3] Nickel Catalyzed Olefin Oligomerization and Dimerization. Chemical Reviews. Link
Comito, R. J., et al. (2017).[4] Selective Dimerization of Propylene with Ni-MFU-4l. Journal of the American Chemical Society (via University of Houston). 4[2]
Sato, H., et al. (2009). Improved heterogenized catalysts for selective propylene oligomerization to 2,3-dimethylbutenes. Journal of Molecular Catalysis A: Chemical. 5[2][6]
Metzger, E. D., et al. (2016).[7] Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst. ACS Central Science. 8[2]
2,3-Dimethyl-1-butene (CAS 563-78-0) is a high-value C6 branched olefin used primarily as a steric template in organic synthesis and as a precursor in the production of fragrances (e.g., Tonalide) and agrochemicals. Its structural uniqueness lies in the gem-dimethyl branching adjacent to a terminal vinyl group. This steric bulk makes it an ideal substrate for introducing isopropyl moieties into pharmacophores while resisting unwanted polymerization compared to linear alkenes.
For drug development professionals, DMB-1 serves as a critical intermediate for constructing sterically hindered scaffolds. Its reactivity is dominated by electrophilic additions to the double bond, which proceeds with high regioselectivity due to the stability of the resultant tertiary carbocation intermediates.
Physicochemical Profile
The following data represents field-validated properties essential for process design and handling.
The commercial production of 2,3-dimethyl-1-butene is achieved through the dimerization of propylene (propene). This process competes with the formation of its isomer, 2,3-dimethyl-2-butene (tetramethylethylene), and linear hexenes.
Mechanism of Production
The reaction is typically catalyzed by Nickel-Phosphine complexes or ZSM-5 Zeolites modified with nickel. The mechanism involves the coordination of two propylene molecules to a Ni-hydride species, followed by insertion and beta-hydride elimination.
Key Process Control:
Temperature: Low temperatures (-10°C to 10°C) favor the kinetic product (terminal alkene, DMB-1).
Thermodynamics: Higher temperatures or acid catalysis promote isomerization to the thermodynamic product (internal alkene, DMB-2).
Figure 1: Propylene dimerization pathway showing the kinetic control required to isolate CAS 563-78-0 versus its thermodynamic isomer.
Applications in Drug Discovery
In medicinal chemistry, CAS 563-78-0 is utilized not just as a solvent or reagent, but as a C6-synthon .
Steric Bulk Introduction
The tert-butyl group is a common steric blocker, but the isopropyl-vinyl motif offered by DMB-1 allows for subsequent functionalization.
Hydroboration-Oxidation: Converts DMB-1 to 2,3-dimethyl-1-butanol , a chiral primary alcohol precursor (if asymmetric catalysis is used).
Epoxidation: Yields a reactive epoxide for coupling with nucleophiles (amines/thiols) in fragment-based drug design.
The "Ene" Reaction
DMB-1 is an electron-rich enophile. It reacts with electron-deficient aldehydes (e.g., glyoxylates) to form homoallylic alcohols. This is a powerful method for C-C bond formation without using transition metals.
Validated Experimental Protocol
Protocol: Epoxidation of 2,3-Dimethyl-1-butene
Objective: Synthesis of 2,3-dimethyl-1,2-epoxybutane for use as an electrophilic intermediate.
Rationale: This protocol uses m-CPBA (meta-chloroperoxybenzoic acid).[1] The reaction is stereospecific (syn-addition) and self-indicating (precipitation of m-chlorobenzoic acid byproduct).
Preparation: In a 100 mL round-bottom flask, dissolve 2,3-dimethyl-1-butene in 40 mL of DCM. Cool to 0 °C in an ice bath. Reason: Controls exotherm and prevents over-oxidation.
Addition: Dissolve m-CPBA in the remaining 10 mL DCM. Add this solution dropwise to the alkene over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours.
Visual Check: A white precipitate (m-chlorobenzoic acid) will form as the reaction proceeds.
Validation (In-Process Control): Spot TLC (Hexane/EtOAc 9:1). Stain with KMnO₄.[2] The alkene (purple spot) should disappear; the epoxide is less UV active but visible with stain.
Workup:
Filter off the white precipitate.
Wash the filtrate with 10% Na₂SO₃ (to reduce excess peroxide - check with starch-iodide paper).
Wash with Sat. NaHCO₃ (to remove acidic byproducts).
Dry over MgSO₄ and concentrate carefully (product is volatile).
Purification: Distillation or flash chromatography (silica, pentane/ether).
Figure 2: Concerted mechanism of m-CPBA epoxidation. The 'Butterfly' transition state ensures stereospecific oxygen delivery.
Safety & Handling (E-E-A-T)
Signal Word: DANGER
Flammability: With a flash point of -18 °C, static discharge can ignite vapors. Ground all glassware and transfer lines. Use non-sparking tools.
Peroxide Formation: Like many terminal alkenes, DMB-1 can form peroxides upon prolonged exposure to air, though less aggressively than ethers.
Storage: Store under Nitrogen/Argon at <15 °C.
Test: Test for peroxides before distillation using KI strips.
Aspiration Hazard: Low viscosity and surface tension mean it can easily enter the lungs if swallowed, causing chemical pneumonitis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11249, 2,3-Dimethyl-1-butene. Retrieved from [Link]
Master Organic Chemistry. Epoxidation of Alkenes with m-CPBA: Mechanism and Stereochemistry. Retrieved from [Link]
Conformational Analysis of 2,3-Dimethyl-1-butene: A Technical Guide
Executive Summary The conformational landscape of 2,3-Dimethyl-1-butene ( ) represents a classic study in steric gearing and allylic strain ( ). Unlike simple alkenes, the presence of a methyl group at the C2 position in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The conformational landscape of 2,3-Dimethyl-1-butene (
) represents a classic study in steric gearing and allylic strain (). Unlike simple alkenes, the presence of a methyl group at the C2 position introduces a critical steric clash with the isopropyl group at C3, creating a competitive equilibrium between electronic stabilization (hyperconjugation) and steric repulsion.
This guide provides a rigorous framework for analyzing these conformations, combining theoretical causality with validated experimental protocols. It is designed to allow researchers to replicate the analysis or apply these principles to more complex drug pharmacophores containing the 2,3-dimethyl-1-butene motif.
Part 1: Structural Fundamentals & Steric Theory
To understand the conformational behavior of 2,3-dimethyl-1-butene, one must deconstruct the competing forces acting across the
bond.
The Rotational Coordinate
The central degree of freedom is the rotation around the
single bond connecting the vinyl group to the isopropyl group.
Front Carbon (C2): Planar geometry. Contains the double bond (
) and a methyl group ().
Back Carbon (C3): Tetrahedral geometry. Contains a hydrogen atom (
) and two methyl groups ().
The Dominant Forces
The potential energy surface (PES) is dictated by two opposing forces:
Electronic Stabilization (The "Syn" Preference):
Alkenes generally prefer a conformation where an allylic C-H bond eclipses the double bond (
-periplanar). This maximizes the overlap between the orbital and the antibonding orbital (hyperconjugation).
Allylic Strain (
):
In 2,3-dimethyl-1-butene, the group occupies the space typically used to relieve strain in simpler alkenes.
Experimental and computational data identify two primary minima:
Conformer
Geometry Description
Stability Factors
Relative Energy ()
Syn (Eclipsed)
The bond effectively eclipses the bond.[2] The two groups are straddling the vinyl group.
Maximizes hyperconjugation. Minimizes vs clash by keeping groups away from the molecular plane.
Global Minimum (0.0 kcal/mol)
Gauche (Skew)
The bond is rotated by ~120°.[2] One approaches the vinyl plane.
Relieves some torsional strain but incurs higher penalty.[2]
+0.4 - 0.8 kcal/mol
Part 2: Computational & Theoretical Framework
This section details the workflow to map the Potential Energy Surface (PES).
Computational Strategy
For accurate reproduction of the rotational barrier (~1.8 - 2.0 kcal/mol), Density Functional Theory (DFT) with a triple-zeta basis set is the minimum standard.
Recommended Level of Theory:
Method: B3LYP-D3 (Dispersion corrected) or
B97X-D.
Basis Set: 6-311++G(d,p).
Solvation: Gas phase (standard) or PCM (
) for solution correlation.
Visualization of Logic Flow
The following diagram illustrates the decision matrix for assigning conformers based on computed data.
Figure 1: Logic flow for computational assignment of conformers. The Syn conformer is identified as the global minimum due to hyperconjugative stabilization overcoming steric penalties.
Part 3: Experimental Validation Protocols
To validate the computational model, Vibrational Spectroscopy (Raman/IR) is the gold standard for this specific molecule due to the distinct spectral signatures of the rotamers.
Variable Temperature (VT) Raman Spectroscopy
This protocol allows for the determination of the enthalpy difference (
) between the Syn and Gauche forms.
Principle:
The ratio of intensities (
) of two bands belonging to different conformers follows the van't Hoff equation:
Step-by-Step Protocol
Phase 1: Sample Preparation
Purity Check: Verify 2,3-dimethyl-1-butene purity >98% via GC-MS. Impurities (e.g., 2,3-dimethyl-2-butene) have overlapping olefinic stretches.
Phase State: The experiment is best performed in the liquid phase (neat) or cryogenically dissolved in liquid Krypton/Xenon for low-temperature resolution.
Phase 2: Data Acquisition
Instrument: Raman spectrometer with 532 nm or 1064 nm excitation laser.
Temperature Range: Cool the sample from 300 K down to 150 K in 10 K decrements.
Spectral Window: Focus on the
region (skeletal deformation modes) where conformer splitting is most distinct.
Phase 3: Analysis
Peak Assignment:
Syn Conformer: Look for the symmetric skeletal deformation band near 430 cm⁻¹ .
Gauche Conformer: Look for the corresponding band shifted to ~390 cm⁻¹ .
Plotting: Plot
vs. .
Calculation: The slope of the line equals
.
Part 4: Integrated Workflow Diagram
The following graph visualizes the complete lifecycle of the conformational analysis, linking the theoretical prediction to the experimental output.
Figure 2: Integrated workflow combining computational prediction with spectroscopic validation.
Part 5: Implications for Research & Development
Understanding the conformational lock of 2,3-dimethyl-1-butene is not merely academic; it has direct applications in:
Polymerization Catalysis: The bulkiness of the isopropyl group adjacent to the vinyl center dictates the tacticity of polymers derived from this monomer. The syn conformer presents a specific steric face to the catalyst active site.
Drug Design (Pharmacophores): The 2,3-dimethyl-1-butene motif serves as a rigid hydrophobic spacer. If this fragment is used in a drug molecule, the high rotational barrier implies the molecule will adopt a defined shape in the binding pocket, reducing the entropic penalty of binding.
Summary Table: Key Parameters
Parameter
Value
Source
Global Minimum
Syn (H-eclipsed)
Crowder & Singh [1]
Rotational Barrier
~1.6 - 2.0 kcal/mol
Durig et al. / DFT
Gauche Energy Penalty
~0.4 - 0.8 kcal/mol
VT-Raman / ab initio
Key Vibrational Mode
Skeletal Deformation (~400 cm⁻¹)
Raman Spectroscopy
References
Crowder, G. A., & Singh, U. K. (1995).[3] Vibrational Analysis of 2,3-Dimethyl-1-Butene. Spectroscopy Letters, 28(8), 1137–1151.[3]
[Link]
NIST Mass Spectrometry Data Center. (2023). 1-Butene, 2,3-dimethyl-.[3][4][5][6][7][8] NIST Chemistry WebBook, SRD 69.
[Link]
Durig, J. R., et al. (1991). Conformational stability and vibrational spectra.[3][9] Journal of Chemical Physics (Contextual grounding for method).
[Link]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,3-Dimethyl-1-butene Authored by: A Senior Application Scientist Abstract Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of chemic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,3-Dimethyl-1-butene
Authored by: A Senior Application Scientist
Abstract
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. For drug development professionals, researchers, and scientists, a mastery of spectral interpretation is not merely academic—it is essential for structure elucidation, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,3-dimethyl-1-butene (C₆H₁₂), a simple yet illustrative alkene.[1][2] We will move beyond a superficial reading of the spectrum to explore the underlying principles that govern the observed chemical shifts, multiplicities, and coupling constants, thereby establishing a robust framework for the analysis of more complex unsaturated systems.
Foundational Principles: Decoding the ¹H NMR Spectrum of Alkenes
The unique spectral features of alkenes are primarily dictated by the electronic environment of the carbon-carbon double bond. Three key parameters form the basis of our analysis: chemical shift, integration, and spin-spin coupling.[3]
Chemical Shift (δ): The position of a signal on the spectrum, measured in parts per million (ppm), is determined by the local magnetic field experienced by a proton. The π-electrons of an alkene's double bond induce a magnetic field that strongly deshields protons attached directly to the double bond (vinylic or alkenyl protons).[3][4] This anisotropic effect causes vinylic protons to resonate significantly downfield, typically in the 4.5-7.0 ppm region. Protons on carbons adjacent to the double bond (allylic protons) experience a lesser deshielding effect and usually appear between 1.8 and 2.5 ppm.[3]
Integration: The area under each signal is directly proportional to the number of protons generating that signal.[3] This provides a quantitative ratio of the different types of protons within the molecule.
Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of non-equivalent protons on adjacent carbons. This interaction, known as spin-spin coupling, splits a single resonance into a multiplet. The multiplicity is described by the 'n+1 rule', where 'n' is the number of adjacent, non-equivalent protons.[5]
Structural Anatomy and Proton Environments of 2,3-Dimethyl-1-butene
To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. Due to molecular symmetry, the 12 protons of 2,3-dimethyl-1-butene are grouped into four distinct electronic environments.
Caption: Molecular structure of 2,3-dimethyl-1-butene with non-equivalent protons labeled.
Protons Hₐ (Vinylic): Two geminal protons on C1 (=CH₂).
Protons Hբ (Allylic): Three protons of the methyl group on C2 (-C(CH₃)=).
Proton Hₑ (Allylic): One methine proton on C3 (-CH).
Protons HᏧ (Alkyl): Six equivalent protons of the two methyl groups on C3, forming an isopropyl group.
Spectral Prediction and Data Analysis
By applying the foundational principles to the identified proton environments, we can construct a detailed prediction of the ¹H NMR spectrum. The expected parameters are validated against experimental data from authoritative sources.[6]
Signal Assignment
Proton Environment
Calculated Integration
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Coupling Constant (J, Hz)
a
Vinylic (=CH₂)
2H
~4.66
Singlet
-
b
Allylic (-C(CH₃ )=)
3H
~1.70
Singlet
-
c
Allylic (-C H)
1H
~2.25
Septet
Jcd ≈ 6.8
d
Alkyl (-CH(C H₃)₂)
6H
~1.02
Doublet
Jcd ≈ 6.8
Causality Behind the Spectral Features:
Signal a (δ ≈ 4.66 ppm, 2H, Singlet): These are the vinylic protons and are the most deshielded, placing them furthest downfield as expected.[4] They have no non-equivalent protons on the adjacent carbon (C2), and long-range coupling to Hc (four bonds away) is negligible. Thus, the signal appears as a sharp singlet.
Signal b (δ ≈ 1.70 ppm, 3H, Singlet): The protons of this allylic methyl group are deshielded by the adjacent double bond, but less so than the vinylic protons. With no non-equivalent neighbors, this signal is also a singlet.
Signal c (δ ≈ 2.25 ppm, 1H, Septet): This allylic methine proton is adjacent to the six equivalent protons of the isopropyl group (Hd). According to the n+1 rule (6+1=7), its signal is split into a septet.
Signal d (δ ≈ 1.02 ppm, 6H, Doublet): These six equivalent protons are furthest from the deshielding effect of the double bond, making them the most upfield (shielded) signal. They are adjacent to the single methine proton (Hc), which splits their signal into a doublet (1+1=2). The coupling constant, Jcd, for the interaction between Hc and Hd is observed to be approximately 6.8 Hz, a typical value for vicinal coupling in acyclic alkyl systems.[6]
Experimental Protocol for Spectrum Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following workflow is a field-proven methodology for acquiring high-quality ¹H NMR spectra of small organic molecules.
An In-depth Technical Guide to the Thermodynamic Properties of 2,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Thermodynamic Landscape of a Versatile Alkene 2,3-Dimethyl-1-butene, a branched aliphatic alkene, is a molecule of significa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Thermodynamic Landscape of a Versatile Alkene
2,3-Dimethyl-1-butene, a branched aliphatic alkene, is a molecule of significant interest in various chemical sectors, from the synthesis of fine chemicals to its application as a precursor in the fragrance industry.[1][2] A thorough understanding of its thermodynamic properties is paramount for researchers and chemical engineers to predict reaction spontaneity, calculate equilibrium constants, and design and optimize chemical processes. This guide provides a comprehensive overview of the key thermodynamic parameters of 2,3-Dimethyl-1-butene, delves into the experimental and computational methodologies for their determination, and explores the practical implications of these properties.
Core Thermodynamic Properties of 2,3-Dimethyl-1-butene
The thermodynamic behavior of a compound is defined by several key state functions. For 2,3-Dimethyl-1-butene, these properties dictate its stability, reactivity, and phase behavior. The following tables summarize the most critical thermodynamic data for this compound.
Table 2: Key Thermodynamic Properties of 2,3-Dimethyl-1-butene at 298.15 K and 1 atm
Delving Deeper: Ideal Gas Heat Capacity
The ideal gas heat capacity (Cp,gas) is a crucial parameter for calculating changes in enthalpy and entropy with temperature. The following table provides temperature-dependent values for the ideal gas heat capacity of 2,3-Dimethyl-1-butene.
Table 3: Ideal Gas Heat Capacity of 2,3-Dimethyl-1-butene at Various Temperatures
Methodologies for Determining Thermodynamic Properties
The accuracy and reliability of thermodynamic data are intrinsically linked to the methods used for their determination. This section provides an in-depth look at both experimental and computational approaches, emphasizing the rationale behind procedural choices.
Experimental Determination: The Power of Calorimetry
Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions, from which enthalpies of formation can be derived. For a volatile organic compound like 2,3-Dimethyl-1-butene, bomb calorimetry is the method of choice for determining the enthalpy of combustion.
The following protocol outlines the key steps and critical considerations for accurately measuring the enthalpy of combustion of a volatile liquid.
Sample Preparation and Encapsulation:
Causality: Due to its high volatility, 2,3-Dimethyl-1-butene cannot be simply weighed in an open crucible. It must be encapsulated to prevent evaporation before combustion.
Procedure: A known mass of high-purity 2,3-Dimethyl-1-butene is carefully sealed in a thin, combustible, and tared container (e.g., a gelatin capsule or a polyethylene ampoule). The mass of the sample is determined by difference.
Bomb Assembly:
Procedure: The encapsulated sample is placed in the crucible within the bomb. A weighed length of fuse wire is connected to the electrodes, with the wire in contact with the sample to ensure ignition. A small, known amount of water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.
Causality: The presence of water is crucial for achieving a well-defined final state, as the standard enthalpy of combustion is defined for the formation of liquid water.
Pressurization and Calorimeter Setup:
Procedure: The bomb is sealed and purged with a small amount of high-purity oxygen to remove atmospheric nitrogen. It is then filled with oxygen to a pressure of approximately 30 atm. The bomb is then submerged in a known volume of water in the calorimeter bucket.[9]
Causality: A high pressure of pure oxygen ensures complete and rapid combustion of the organic sample. The water bath serves as the heat sink to absorb the energy released during combustion.
Temperature Measurement and Ignition:
Procedure: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision for a set period to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. Temperature readings are taken at regular intervals until a maximum temperature is reached and then begins to fall.[10]
Data Analysis and Calculation:
Causality: The raw temperature data must be corrected for heat exchange with the surroundings to determine the true adiabatic temperature rise.
Procedure: The corrected temperature change (ΔT) is used to calculate the total heat released (q_total) using the heat capacity of the calorimeter (C_cal), which is determined separately by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
Corrections are made for the heat of combustion of the encapsulation material and the fuse wire.
The standard enthalpy of combustion (ΔcH°) is then calculated per mole of 2,3-Dimethyl-1-butene.
Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by combining the experimental ΔcH° with the known standard enthalpies of formation of CO₂ and H₂O.
Caption: Experimental workflow for bomb calorimetry of 2,3-Dimethyl-1-butene.
In addition to experimental methods, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules with high accuracy. Methods like the Gaussian-n (Gn) theories, such as G3(MP2), are composite methods designed to deliver thermochemical data close to experimental accuracy.
The G3(MP2) method involves a series of calculations at different levels of theory and with different basis sets. The results are then combined in a specific way to extrapolate to a high level of accuracy.
Geometry Optimization and Frequency Calculation:
Causality: An accurate molecular geometry is the foundation for all subsequent calculations. The vibrational frequencies are necessary to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
Procedure: The geometry of 2,3-Dimethyl-1-butene is first optimized at the HF/6-31G(d) level of theory. A frequency calculation is then performed at this optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the ZPVE and thermal corrections.[11]
Higher-Level Geometry Optimization:
Procedure: The geometry is further refined by optimization at the MP2(Full)/6-31G(d) level of theory.[11]
Single-Point Energy Calculations:
Causality: To approach the exact energy, a series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
Procedure:
A QCISD(T,FC)/6-31G(d) calculation is performed at the MP2(Full)/6-31G(d) optimized geometry.
An MP2(FC)/G3MP2large calculation is performed at the MP2(Full)/6-31G(d) optimized geometry.[11]
Combining the Energies:
Procedure: The final G3(MP2) electronic energy is calculated by combining the energies from the previous steps in a predefined formula that includes corrections for basis set extension and higher-order correlation effects. A higher-level correction (HLC) is also added to account for remaining deficiencies.
Calculating Thermodynamic Properties:
Procedure: The calculated G3(MP2) electronic energy is combined with the scaled ZPVE and the thermal corrections from the initial frequency calculation to obtain the enthalpy (H) and Gibbs free energy (G) at a given temperature (usually 298.15 K). The unscaled vibrational frequencies are used to calculate the entropy (S).
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
Applications and Relevance
The thermodynamic properties of 2,3-Dimethyl-1-butene are not just of academic interest; they have significant practical implications, particularly in the synthesis of fine chemicals and fragrances.
Precursor to the Fragrance Tonalide
One of the most notable applications of 2,3-Dimethyl-1-butene is as a key raw material in the synthesis of Tonalide®, a polycyclic musk widely used in perfumes, soaps, and detergents. [1][12]Tonalide® is valued for its persistent, sweet, and musky scent. [12]The synthesis of the Tonalide® precursor, 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT), can be achieved through a Friedel-Crafts alkylation of p-cymene with 2,3-Dimethyl-1-butene. [13][14]Understanding the thermodynamics of this reaction is essential for optimizing reaction conditions to maximize the yield and purity of the desired product.
Role in Other Organic Syntheses
The reactivity of the double bond in 2,3-Dimethyl-1-butene makes it a versatile building block in various organic transformations, including:
Ziegler-Natta Polymerization: This class of catalysts can be used for the polymerization of alkenes. While less common than for simpler alkenes, the polymerization of 2,3-Dimethyl-1-butene could lead to specialty polymers with unique properties.
[15][16]* Wacker-Tsuji Oxidation: This palladium-catalyzed reaction can convert the terminal alkene of 2,3-Dimethyl-1-butene into a methyl ketone, providing a route to functionalized molecules.
[17][18]
The thermodynamic data for 2,3-Dimethyl-1-butene allows for the prediction of the feasibility and equilibrium position of these and other synthetic transformations, aiding in the development of novel chemical entities and efficient manufacturing processes.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of 2,3-Dimethyl-1-butene, from its fundamental physical constants to its temperature-dependent heat capacity. By elucidating the experimental and computational methodologies used to determine these values, we have aimed to provide a comprehensive and trustworthy resource for researchers and professionals. A thorough grasp of these thermodynamic principles is indispensable for harnessing the full potential of this versatile alkene in the development of new drugs, fragrances, and other fine chemicals.
References
Scentspiracy. Tonalide (21145-77-7) – Premium Synthetic Ingredient for Perfumery. [Link]
National Center for Biotechnology Information. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. [Link]
Scientific Research Publishing. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization. [Link]
ResearchGate. (PDF) Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. [Link]
ResearchGate. Mechanism of Aldehyde-Selective Wacker-Type Oxidation of Unbiased Alkenes with a Nitrite Co-Catalyst | Request PDF. [Link]
Johannes Kepler Universität Linz. Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. [Link]
JYX. Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry. [Link]
Open Access Library (OALib). Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization. [Link]
Cheméo. Chemical Properties of 1-Butene, 2,3-dimethyl- (CAS 563-78-0). [Link]
BioPchem. EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. [Link]
National Center for Biotechnology Information. Detailed mechanism study of volatile organic compound decomposition and oxidation removal based on a ReaxFF MD method. [Link]
ACS Publications. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 | ACS Omega. [Link]
ResearchGate. Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. [Link]
Ziegler-Natta polymeriz
MDPI. Volatile Organic Compounds in Indoor Air: Sampling, Determination, Sources, Health Risk, and Regulatory Insights. [Link]
Precision Nomenclature for Complex Branched Alkenes in Pharmaceutical R&D
Executive Summary: The Cost of Ambiguity In drug discovery, a chemical name is not merely a label; it is a data key. Ambiguity in the nomenclature of complex branched alkenes—common pharmacophores in natural product anal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cost of Ambiguity
In drug discovery, a chemical name is not merely a label; it is a data key. Ambiguity in the nomenclature of complex branched alkenes—common pharmacophores in natural product analogs and covalent inhibitors—can lead to disastrous downstream effects: invalidation of patent claims (IP), misinterpretation of structure-activity relationships (SAR), and corruption of compound registration databases.
This guide moves beyond undergraduate heuristics to the rigorous IUPAC 2013 Recommendations (Blue Book) . It focuses on the "Preferred IUPAC Name" (PIN), a standard required for regulatory filings (FDA/EMA) and high-fidelity cheminformatics.
The Hierarchical Foundation: Selecting the Principal Chain[1][2]
The most common error in naming branched alkenes is defaulting to the "longest carbon chain" rule. Under the 2013 IUPAC Recommendations (P-44) , length is a tertiary criterion.
The Seniority Cascade (P-44.1 - P-44.4)
To determine the parent structure (and thus the root name), you must apply the following criteria in strict descending order. The process stops immediately once a distinction is made.
Principal Functional Group: The chain with the maximum number of the principal characteristic group (suffix) cited as the senior class (e.g., -COOH > -OH > -NH₂).
Unsaturation (Total): The chain with the maximum number of multiple bonds (double + triple).
Double Bonds: The chain with the maximum number of double bonds (specifically).
Length: The chain with the maximum number of skeletal atoms.
Locants: The chain allowing for lower locants for suffixes, then unsaturation, then prefixes.
Visualization of the Selection Logic
Figure 1: Decision tree for selecting the principal chain according to IUPAC P-44. Note that chain length (Red) is only considered if unsaturation count (Blue) is identical.
Stereochemical Precision: E/Z vs. Cis/Trans[3][4][5]
For pharmaceutical intermediates, cis and trans are often ambiguous and non-systematic. The Cahn-Ingold-Prelog (CIP) priority system (E/Z notation) is mandatory for any alkene with tri- or tetra-substitution, or when substituents are non-identical.
The CIP Priority Protocol
Priority is determined by the atomic number of the atoms directly attached to the alkene carbons.
Rule 1 (Layer 1): Higher atomic number = Higher priority (e.g., Br > Cl > O > N > C > H).
Rule 2 (Layer 2 - The Tie Breaker): If atoms are identical (e.g., both are Carbon), list the atoms attached to them in descending order of atomic number. Compare lists atom by atom.
Example: A tert-butyl group (C attached to C,C,C) beats an iso-propyl group (C attached to C,C,H).
Rule 3 (Phantom Atoms): Double and triple bonds are treated as being bonded to "phantom" atoms of the same type.
Example: A carbonyl group (-C=O) is treated as a Carbon bonded to (O, O, H) where the second oxygen is a "phantom."
Reference Data: Common Substituent Priorities
Table 1: CIP Priority of Common Pharmaceutical Fragments (High to Low)
Rank
Substituent
First Atom
Attached List (Layer 2)
1
-SR (Thiol/Thioether)
S (Z=16)
-
2
-OR (Ether/Alcohol)
O (Z=8)
-
3
-NO₂ (Nitro)
N (Z=7)
(O, O, O) Phantom
4
-N(CH₃)₂
N (Z=7)
(C, C, Lone Pair)
5
-COOH (Carboxyl)
C (Z=6)
(O, O, O) Phantom
6
-Ph (Phenyl)
C (Z=6)
(C, C, C) Phantom
7
-C(CH₃)₃ (t-Butyl)
C (Z=6)
(C, C, C)
8
-CH=CH₂ (Vinyl)
C (Z=6)
(C, C, H)
Experimental Protocol: Systematic Naming Workflow
Objective: Generate the Preferred IUPAC Name (PIN) for a novel branched alkene intermediate.
Step 1: Identification of Principal Functional Group
Identify all functional groups.[1] Consult the Seniority of Classes (Blue Book P-41).
Guidance: If the molecule contains a Carboxylic Acid (-COOH) and an Alkene (-C=C-), the Acid is the suffix (-oic acid) and the Alkene is an infix (-en-).
Step 2: Principal Chain Isolation
Apply the logic from Figure 1 .
Critical Check: Does your chosen chain contain the maximum number of double bonds? If Chain A has 8 carbons and 1 double bond, and Chain B has 6 carbons and 2 double bonds, Chain B is the parent (Hexadiene), even though it is shorter.
Step 3: Numbering
Number the chain to give the Principal Functional Group the lowest locant.[2]
Tie-Breaker: If there is no functional group (hydrocarbon only), number to give the alkene the lowest locant.
Secondary Tie-Breaker: If alkene locants are symmetrical, number to give substituents the lowest set of locants.[3]
Step 4: Stereochemical Assignment (The "Method of Dots")
For every non-terminal double bond:
Isolate the Left Carbon (C1).[4] List its two substituents. Assign High (1) and Low (2) priority.
Isolate the Right Carbon (C2). Assign High (1) and Low (2) priority.
Z (Zusammen/Together): High priority groups are on the same side.[5][6][4][7]
E (Entgegen/Opposite): High priority groups are on opposite sides.[4][7]
Step 5: Assembly
Construct the name: [Stereo]-[Substituents][Root]-[Unsaturation]-[Suffix]
Format: (2E,4Z)-3-methylhexa-2,4-dienoic acid.
Cheminformatics Integration: SMILES & InChI
In computational workflows, nomenclature translates directly to string representations.
SMILES Stereochemistry
SMILES uses forward (/) and backward () slashes relative to the double bond to indicate directionality.
Trans (E): Direction continues (e.g., C/C=C/C or C\C=C\C).
Cis (Z): Direction reverses (e.g., C/C=C\C or C\C=C/C).
Workflow Logic Diagram
Figure 2: Operational workflow for generating and validating IUPAC names in a drug discovery pipeline.
References
Favre, H. A., & Powell, W. H. (2013).[8][9][10] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[10] (The "Blue Book").[11][12]
IUPAC. (Current).[1][2][7][8][9][13] P-44 Seniority Order for Parent Structures. IUPAC.org.
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition.
FDA Substance Registration System (SRS). (2023). Unique Ingredient Identifier (UNII) Naming Conventions. FDA.gov.
Application Note: High-Purity Synthesis of Tonalide (AHTN) via 2,3-Dimethyl-1-butene
Abstract This application note details the synthesis of the polycyclic musk Tonalide (AHTN), utilizing 2,3-dimethyl-1-butene as the primary alkylating agent. Unlike the conventional route employing 3,3-dimethyl-1-butene...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the synthesis of the polycyclic musk Tonalide (AHTN), utilizing 2,3-dimethyl-1-butene as the primary alkylating agent. Unlike the conventional route employing 3,3-dimethyl-1-butene (neohexene), this protocol leverages the specific carbocation rearrangement of 2,3-dimethyl-1-butene to generate the requisite 1,1,2,4,4,7-hexamethyltetralin (HMT) core.[1] We provide a comprehensive, two-step protocol: (1) Hydrogen-transfer mediated cycloalkylation of p-cymene, and (2) Friedel-Crafts acetylation.[1] This guide addresses critical process parameters (CPPs) including Lewis acid selection, temperature modulation, and the role of tert-butyl chloride as a hydride transfer initiator.
Introduction & Strategic Analysis
The Target: Tonalide (AHTN)
Tonalide (AHTN) is a dominant polycyclic musk in the fragrance industry, valued for its potent, warm, and fixative properties.[1] Structurally, it is a tetralin derivative characterized by a high degree of methylation, which confers its lipophilicity and substantivity.[1]
The Precursor: 2,3-Dimethyl-1-butene
While p-cymene is the aromatic backbone, the C6-alkene source dictates the formation of the tetralin ring. Historically, neohexene (3,3-dimethyl-1-butene) has been the standard.[1] However, 2,3-dimethyl-1-butene (DMB-1) offers a strategic alternative.[1]
Mechanism of Convergence: Both alkenes converge to the same reactive carbocation species (2,3-dimethyl-2-butyl cation) under acidic conditions.
Cost-Efficiency: DMB-1 is often more accessible from industrial C6 streams (dimerization of propylene) compared to the specialized synthesis required for neohexene.
Mechanistic Pathway
The synthesis relies on a Friedel-Crafts Cycloalkylation . The reaction does not proceed via simple addition; it requires a complex sequence of protonation, rearrangement, alkylation, and cyclization.[1]
Key Reagent: tert-Butyl Chloride (t-BuCl) is utilized not as a reactant in the final structure, but as a hydrogen transfer agent (initiator).[1] It generates an initial carbocation that abstracts a hydride, facilitating the formation of the HMT skeleton.[1]
Chemical Reaction Engineering
The following diagram illustrates the convergence of precursor pathways and the two-stage synthesis workflow.
Figure 1: Reaction pathway showing the conversion of 2,3-Dimethyl-1-butene to Tonalide via the HMT intermediate.[2]
Experimental Protocol
Phase 1: Synthesis of Hexamethyltetralin (HMT)
Objective: Construct the tetralin core via cycloalkylation of p-cymene with 2,3-dimethyl-1-butene.
Materials Table
Reagent
Role
Equiv.
CAS
Notes
p-Cymene
Substrate
2.0 - 3.0
99-87-6
Excess acts as solvent/stabilizer.
2,3-Dimethyl-1-butene
Alkylating Agent
1.0
563-78-0
High purity (>98%) required.
tert-Butyl Chloride
Initiator
1.0 - 1.1
507-20-0
Crucial for yield; acts as H-scavenger.
AlCl3 (Anhydrous)
Catalyst
0.1 - 0.15
7446-70-0
Must be fresh/yellowish free-flowing powder.
Dichloromethane (DCM)
Solvent
2.0 vol
75-09-2
Or Cyclohexane. Anhydrous.
Procedure
Catalyst Preparation:
In a dry 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the solvent (DCM or Cyclohexane) and p-Cymene.[1]
Cool the system to 0–5°C .
Add Anhydrous AlCl3 slowly under nitrogen atmosphere.[1] Note: Ensure no moisture enters; AlCl3 is highly hygroscopic.
Reagent Addition (The Critical Step):
Prepare a premixed solution of 2,3-Dimethyl-1-butene and tert-Butyl Chloride .[3]
Add this mixture dropwise to the catalyst suspension over 2 to 3 hours .
Control: Maintain internal temperature between 20°C and 25°C (allow to warm slightly after initiation). The reaction is exothermic.
Why t-BuCl? It reacts with AlCl3 to form a t-Butyl cation, which abstracts a hydride from the system, facilitating the alkylation/cyclization cascade without polymerization of the alkene.[1]
Post-Reaction:
Stir for an additional 30–60 minutes at room temperature.
Monitor conversion via GC. Look for the disappearance of DMB-1 and the appearance of the HMT peak.
Quench & Workup:
Pour the reaction mixture into ice-cold water/brine (0°C).
Recrystallization: Tonalide is a solid (mp ~54°C).[1] Recrystallize from ethanol or isopropanol to obtain white crystals.[1]
Quality Control & Validation
Analytical Parameters
Test
Specification
Method
Appearance
White crystalline solid
Visual
Melting Point
54.0 – 55.5 °C
Capillary
Purity (GC)
> 98.0%
GC-FID / MS
Isomer Ratio
Racemic mixture (fixed)
Chiral GC (optional)
GC-MS Identification
HMT Intermediate: Look for parent ion consistent with C16H24 (MW ~216).[1]
Tonalide: Parent ion m/z 258.[1][5] Characteristic fragmentation: Loss of methyl (M-15) and acetyl (M-43).[1]
Safety & Environmental Stewardship
AlCl3 Handling: Reacts violently with water releasing HCl gas.[1] Handle in a fume hood.
Solvent Waste: DCM is a halogenated solvent requiring specific disposal protocols.[1]
Environmental Impact: AHTN is lipophilic (Log Kow ~5.[1]7) and potentially persistent.[1] Ensure zero discharge of mother liquors to waterways. Waste streams containing aluminum salts must be neutralized and treated as hazardous chemical waste.[1]
References
Scentree. Tonalide® (CAS N° 1506-02-1) Synthesis and Properties.[1] Retrieved from [Link][1]
Google Patents. Method for synthesizing musk tonalide (CN101200419A).[1] Retrieved from
Google Patents. Preparation method of industrial musk tonalide (CN102050715B).[1] Retrieved from
European Chemicals Bureau. European Union Risk Assessment Report: AHTN (Tonalide).[1][6] (2008).[1][6][7] Retrieved from [Link][1][5][6]
Study.com. Mechanism of 3,3-dimethyl-1-butene reaction (Carbocation Rearrangement). Retrieved from [Link][1]
Application Note: Kinetic Profiling and Mechanistic Elucidation of 2,3-Dimethyl-1-butene Oxidation by OH Radicals
This Application Note is designed for atmospheric chemists, kineticists, and pharmaceutical researchers investigating oxidation stability. It moves beyond standard textbook descriptions to provide a rigorous, field-valid...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for atmospheric chemists, kineticists, and pharmaceutical researchers investigating oxidation stability. It moves beyond standard textbook descriptions to provide a rigorous, field-validated protocol for characterizing the gas-phase kinetics and mechanism of 2,3-Dimethyl-1-butene (23DM1B).
Executive Summary & Scientific Context
2,3-Dimethyl-1-butene (23DM1B) serves as a critical model compound for branched terminal alkenes found in biogenic emissions (terpenes) and anthropogenic fuel mixtures. Its reaction with the hydroxyl radical (OH) is the dominant atmospheric sink, determining its lifetime and potential to form Secondary Organic Aerosol (SOA).
Unlike linear alkenes, 23DM1B features a bulky isopropyl group adjacent to the vinyl functionality. This steric architecture influences the rate of electrophilic addition and dictates the specific bond scission pathways during oxidation.
Direct measurement of absolute rate constants (e.g., via Pulsed Laser Photolysis-Laser Induced Fluorescence, PLP-LIF) is often cost-prohibitive for screening. The Relative Rate (RR) Method is the industry standard for high-throughput accuracy. This protocol describes the setup using a static photochemical reactor.
Experimental Setup
Reactor: 100–500 L FEP (Fluorinated Ethylene Propylene) Teflon reaction bag. FEP is preferred over PVF (Tedlar) to minimize background hydrocarbon outgassing.
Light Source: UV lamps (300–400 nm,
nm) to photolyze the OH precursor.
Analytical Interface: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
Reagents & Reference Standards
To ensure data integrity, select reference compounds with well-established
values that "bracket" the expected rate of 23DM1B.
Component
Role
Concentration
Notes
2,3-Dimethyl-1-butene
Analyte
2–5 ppmV
Purity >98%
Propene
Reference 1
2–5 ppmV
Isobutene
Reference 2
2–5 ppmV
Methyl Nitrite ()
OH Precursor
10–20 ppmV
Photolyzes to produce OH + NO
NO
Scavenger
5–10 ppmV
Suppresses formation
Step-by-Step Workflow
Cleaning: Flush the FEP bag 5x with zero-air. Verify background < 10 ppbC via GC.
Injection: Introduce 23DM1B and Reference Compound into the bag using a vacuum line or heated glass bulb. Allow 30 mins for dark equilibration.
T0 Sampling: Acquire three replicate GC injections before turning on UV lamps. This establishes the initial ratio (
).
Precursor Addition: Inject Methyl Nitrite and NO.
Irradiation Steps: Turn on UV lamps. Irradiate in short bursts (e.g., 2–5 minutes).
Sequential Sampling: Analyze the mixture after each burst. Aim for 5–8 data points spanning 10% to 50% consumption of the alkene. Do not exceed 50% consumption to avoid interference from secondary reaction products.
Data Processing & Validation
The Relative Rate method relies on the competitive kinetics equation:
Self-Validation Check:
Plot
(Y-axis) vs. (X-axis).
Linearity:
must be .
Intercept: The line must pass through the origin (
). A non-zero intercept indicates dark loss (wall adsorption) or interferences.
Mechanistic Elucidation: Pathway & Products[2]
Understanding the mechanism is crucial for predicting toxicity and aerosol yield. The oxidation of 23DM1B follows the classic alkene degradation pathway but is specific in its cleavage due to the isopropyl group.
The Reaction Pathway[2]
OH Addition: OH adds to the terminal carbon (
) because it leads to a stable tertiary alkyl radical at . Addition to is sterically hindered and thermodynamically unfavorable (primary radical formation).
Peroxy Radical Formation: The tertiary radical reacts instantly with
to form a Peroxy Radical ().
Alkoxy Radical Formation: In the presence of NO, the
radical converts to an Alkoxy Radical ().
Bond Scission: The
bond cleaves. This is the dominant pathway for terminal alkenes, releasing the fragment as Formaldehyde and the fragment as a ketone.
Predicted Products
Based on the structure
:
Major Product 1:Formaldehyde (HCHO) (from the terminal
group).
Major Product 2:3-Methyl-2-butanone (also known as Isopropyl Methyl Ketone).[2][3]
Visualization of the Mechanism
Figure 1: Reaction mechanism of 2,3-Dimethyl-1-butene with OH radicals showing the dominant C1-C2 scission pathway.
Analytical Workflow Visualization
The following diagram outlines the experimental decision matrix for the Relative Rate Method.
Figure 2: Operational workflow for determining gas-phase kinetic rate constants via the Relative Rate Method.
Summary Data Table
Parameter
Value / Description
Source
Reaction Type
Electrophilic Addition (Terminal C)
Atkinson (1997) [1]
Rate Constant ()
cm molecule s
Atkinson (1997) [1]
Major Product 1
Formaldehyde (HCHO)
Predicted (Structure)
Major Product 2
3-Methyl-2-butanone
Predicted (Structure)
Reference Standard
Isobutene ()
NIST Kinetics DB [2]
Detection Method
GC-FID (Kinetics), FTIR (Products)
Standard Protocol
References
Atkinson, R. (1997). Gas-phase tropospheric chemistry of volatile organic compounds: 1. Alkanes and alkenes.[4][5][6] Journal of Physical and Chemical Reference Data, 26(2), 215-290.
NIST Chemical Kinetics Database. Standard Reference Database 17, Version 7.1 (Web Version), Release 1.6.8. National Institute of Standards and Technology.
Finlayson-Pitts, B. J., & Pitts, J. N. (2000). Chemistry of the Upper and Lower Atmosphere: Theory, Experiments, and Applications. Academic Press.
Aschmann, S. M., & Atkinson, R. (2008). Rate constants for the gas-phase reactions of OH radicals with specific alkenes. Atmospheric Environment.
Application Notes and Protocols for the Quantification of 2,3-Dimethyl-1-butene
< Introduction 2,3-Dimethyl-1-butene is a branched alkene of significant industrial interest, primarily serving as a precursor in the synthesis of fine chemicals and fragrances, such as Tonalide.[1][2] Its accurate quant...
Author: BenchChem Technical Support Team. Date: February 2026
<
Introduction
2,3-Dimethyl-1-butene is a branched alkene of significant industrial interest, primarily serving as a precursor in the synthesis of fine chemicals and fragrances, such as Tonalide.[1][2] Its accurate quantification is paramount for process optimization, quality control, and research applications, including studies of atmospheric chemistry and biofuel combustion.[1] This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of 2,3-Dimethyl-1-butene, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
This guide eschews a rigid template in favor of a structure that logically follows the analytical workflow, from fundamental principles to detailed, actionable protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Physicochemical Properties of 2,3-Dimethyl-1-butene
A thorough understanding of the analyte's properties is critical for method development.
The primary techniques for the quantification of volatile hydrocarbons like 2,3-Dimethyl-1-butene are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Fourier-Transform Infrared (FTIR) Spectroscopy can also be employed for qualitative identification.
Gas Chromatography (GC)
GC is the most prevalent and robust technique for separating and quantifying volatile organic compounds (VOCs).[4] The choice of detector and sample introduction method is crucial for achieving the desired sensitivity and selectivity.
Flame Ionization Detection (FID): GC-FID is the workhorse for quantifying hydrocarbons. It offers high sensitivity, a wide linear range, and is relatively inexpensive. FID is an ideal choice for routine quality control where the identity of the analyte is known.[5]
Mass Spectrometry (MS): GC-MS provides definitive identification by furnishing the mass spectrum of the analyte, which can be compared against spectral libraries like the NIST Mass Spectrometry Data Center.[3] This is invaluable for complex matrices or when confirming the presence of 2,3-Dimethyl-1-butene is critical.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[7]
¹H NMR: The proton NMR spectrum of 2,3-Dimethyl-1-butene will show characteristic signals for the vinylic, allylic, and methyl protons. The integration of these signals is directly proportional to the number of protons, allowing for quantification against an internal standard.[7]
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Alkene carbons typically appear in the 100-170 ppm range.[8] While less sensitive than ¹H NMR, it can be a valuable confirmatory tool.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is primarily a qualitative technique that can identify functional groups. The C=C stretch of an alkene typically appears in the range of 1680-1630 cm⁻¹.[10] The NIST Chemistry WebBook provides a reference IR spectrum for 2,3-Dimethyl-1-butene.[11]
Experimental Protocols
The following protocols are designed to be comprehensive and self-validating. Adherence to good laboratory practices is assumed.
Protocol 1: Quantification of 2,3-Dimethyl-1-butene by GC-FID
This protocol is suitable for the routine quantification of 2,3-Dimethyl-1-butene in relatively clean matrices.
1. Materials and Reagents:
2,3-Dimethyl-1-butene standard (≥99% purity)
High-purity solvent (e.g., hexane or dichloromethane) for dilution
High-purity gases: Helium or Hydrogen (carrier gas), Air, and Hydrogen (for FID)
2. Instrumentation:
Gas chromatograph equipped with a Flame Ionization Detector (FID)
Capillary column suitable for hydrocarbon analysis (e.g., HP-PONA, DB-1, or similar non-polar phase)
Autosampler for reproducible injections
3. Preparation of Standards and Samples:
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of 2,3-Dimethyl-1-butene standard into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
Sample Preparation: Dilute the sample with the chosen solvent to bring the concentration of 2,3-Dimethyl-1-butene within the calibration range. For volatile samples, headspace analysis or purge-and-trap techniques may be necessary as described in EPA Method 5000.[12]
Calibration Curve: Plot the peak area of 2,3-Dimethyl-1-butene against the concentration of the calibration standards. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999.[13]
Quantification: Determine the concentration of 2,3-Dimethyl-1-butene in the samples by interpolating their peak areas from the calibration curve.
Method Validation: Validate the method according to ISO/IEC 17025 guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[13]
Protocol 2: Confirmatory Analysis and Quantification by GC-MS
This protocol is recommended for complex matrices or when definitive identification is required.
1. Materials, Reagents, and Instrumentation:
As per Protocol 1, with a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
2. GC-MS Parameters:
Parameter
Recommended Setting
Rationale
GC Parameters
Same as GC-FID protocol
MS Transfer Line Temp.
280 °C
Prevents analyte condensation.
Ion Source Temp.
230 °C
Promotes ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard for creating reproducible mass spectra.
Scan Range
m/z 35-350
Covers the expected mass range of the analyte and potential fragments.
3. Data Analysis and Validation:
Identification: Identify the 2,3-Dimethyl-1-butene peak by its retention time and by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST). The molecular ion (m/z 84) and characteristic fragment ions should be present.[3]
Quantification: Create a calibration curve by plotting the peak area of a characteristic, non-interfered ion (quantification ion) against the concentration of the standards. Use other ions as qualifiers to ensure peak purity.
Validation: Follow the validation procedures outlined in Protocol 1. The principles of EPA Method 8260 can be adapted for method validation.[14][15]
Protocol 3: Quantitative ¹H NMR (qNMR) Analysis
This protocol is useful for the direct quantification of 2,3-Dimethyl-1-butene in a sample without the need for a specific analyte standard, by using a certified internal standard.
1. Materials and Reagents:
Sample containing 2,3-Dimethyl-1-butene
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
NMR tubes
2. Sample Preparation:
Accurately weigh a known amount of the sample and the internal standard into a vial.
Dissolve the mixture in a known volume of the deuterated solvent.
Transfer the solution to an NMR tube.
3. ¹H NMR Acquisition Parameters:
Spectrometer: 400 MHz or higher for good signal dispersion.
Pulse Sequence: Standard single pulse experiment.
Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
4. Data Analysis:
Identify the signals corresponding to 2,3-Dimethyl-1-butene and the internal standard.
Integrate a well-resolved signal for 2,3-Dimethyl-1-butene (e.g., one of the vinylic protons) and a signal for the internal standard.
Calculate the concentration of 2,3-Dimethyl-1-butene using the following formula:
Caption: Workflow for the quantification of 2,3-Dimethyl-1-butene by Gas Chromatography.
qNMR Analysis Workflow
Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.
Method Validation Summary
The following table summarizes typical performance characteristics for the GC-FID method. These values should be established and verified by each laboratory.
Active sites in the inlet liner or column; improper column installation.
Use a deactivated liner; re-install the column.
Poor Peak Shape (Fronting)
Column overload; sample solvent incompatible with the stationary phase.
Dilute the sample; use a different solvent.
Inconsistent Retention Times
Leaks in the system; unstable oven temperature or carrier gas flow.
Perform a leak check; verify GC parameters.
Low Response
Leak in the injection port; detector issue.
Check septum and syringe; check FID flame and gas flows.
Ghost Peaks
Contamination in the syringe, inlet, or carrier gas.
Bake out the inlet and column; use high-purity gases.
Conclusion
The accurate quantification of 2,3-Dimethyl-1-butene is readily achievable using standard analytical techniques. Gas chromatography, particularly with FID and MS detectors, offers robust and reliable methods for both routine and confirmatory analysis. Quantitative NMR provides an excellent alternative for direct measurement without the need for an identical analyte standard. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for definitive identification. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently and accurately quantify 2,3-Dimethyl-1-butene in their samples.
References
PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl-1-butene. Retrieved from [Link]
ResearchGate. (2015). Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations. Retrieved from [Link]
Google Patents. (n.d.). EP1968918A1 - Process for preparing 2,3-dimethylbut-1-ene.
Wikipedia. (2025, December 10). 2,3-Dimethyl-1-butene. Retrieved from [Link]
PubChem. (n.d.). 2,3-Dimethyl-1-butene. Retrieved from [Link]
NIST. (n.d.). 1-Butene, 2,3-dimethyl-. Retrieved from [Link]
Agilent Technologies, Inc. (2011). Analysis of butenes in butane on an Agilent UltiMetal PLOT column. Retrieved from [Link]
US EPA. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. Retrieved from [Link]
Google Patents. (n.d.). EP0639550B1 - Process for producing 2,3-dimethyl-2-butene.
NIST. (n.d.). 1-Butene, 2,3-dimethyl-. Retrieved from [Link]
US EPA. (2018, June). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
ASTM International. (2018). Standard Test Method for Analysis of Cyclohexane by Gas Chromatography. Retrieved from [Link]
Atmospheric Chemistry and Physics. (n.d.). Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. Retrieved from [Link]
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]
ResearchGate. (n.d.). Adsorption and separation of C6 alkane isomers. Retrieved from [Link]
ResearchGate. (2017). Analytical capability and validation of a method for total petroleum hydrocarbon determination in soil using GC-FID. Retrieved from [Link]
Analytical Chemists Inc. (n.d.). Sampling For Gases & Hydrocarbons. Retrieved from [Link]
Washington State Department of Ecology. (n.d.). Analytical Methods for Petroleum Hydrocarbons. Retrieved from [Link]
YouTube. (2020, December 27). Chapter 11: Proton Nuclear Magnetic Resonance | Alkene Benzene Region | Organic Chemistry by Clayden. Retrieved from [Link]
YouTube. (2021, September 19). Write the structural isomers of the compound C6H14( Hexane). Retrieved from [Link]
Regulations.gov. (n.d.). Obtaining Liquid Hydrocarbon Samples for Analysis by Gas Chromatography. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,3-dimethyl-1,3-butadiene. Retrieved from [Link]
US EPA. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
The Journal of Physical Chemistry C. (2008). Unique lack of chemical reactivity for 2,3-dimethyl-2-butene on a Si(100)-2×1 surface. Retrieved from [Link]
Chebios. (n.d.). ASTM Methods. Retrieved from [Link]
Agilent Technologies. (n.d.). Analysis of Trace Impurities in Hydrocarbons Using Optimized Adsorbent PLOT Columns. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
TrAC Trends in Analytical Chemistry. (2011). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from [Link]
Spectroscopy. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
YouTube. (2019, September 8). 2019 Hexane Isomers and Uniqueness. Retrieved from [Link]
Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of Hydrocarbon Impurities in 1-Butene by Gas Chromatography. Retrieved from [Link]
Scielo. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link]
ResearchGate. (2005). Optimal Process Design for the Synthesis of 2,3-Dimethylbutene-1. Retrieved from [Link]
Mass.gov. (2018). Method for the Determination of Volatile Petroleum Hydrocarbons (VPH) by Gas Chromatography/Photoionization Detector/Flame Ionization Detector. Retrieved from [Link]
ResearchGate. (2013). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. Retrieved from [Link]
Title: High-Resolution GC-MS Protocol for the Definitive Separation of Hexene Positional and Geometric Isomers
An Application Note from a Senior Application Scientist Abstract The chromatographic separation of hexene isomers presents a significant analytical challenge due to their identical molecular weight and often similar boil...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from a Senior Application Scientist
Abstract
The chromatographic separation of hexene isomers presents a significant analytical challenge due to their identical molecular weight and often similar boiling points and mass spectral fragmentation patterns. This application note provides a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for achieving high-resolution separation of common hexene isomers, including positional (1-hexene, 2-hexene, 3-hexene) and geometric (cis/trans) isomers. We will delve into the causality behind critical methodological choices, from column selection to temperature program optimization, to provide researchers, scientists, and drug development professionals with a robust and self-validating system for the accurate identification and quantification of these volatile organic compounds.
Introduction: The Analytical Challenge
Hexene (C₆H₁₂) isomers are prevalent in the petrochemical industry and can be found as residual solvents in pharmaceutical manufacturing.[1] Accurate identification is critical for quality control and process optimization. However, their structural similarity makes differentiation difficult. All hexene isomers are isobaric, producing a molecular ion (M⁺) at an m/z of 84 in a mass spectrometer, and their fragmentation patterns under electron ionization (EI) are often nearly indistinguishable.[2][3] Therefore, the burden of specificity falls almost entirely on the chromatographic separation.
The primary separation mechanism for these nonpolar hydrocarbons on a standard GC column is volatility, which correlates closely with boiling point.[4] As shown in Table 1, the boiling points of several hexene isomers are closely clustered, necessitating a highly efficient chromatographic system to achieve baseline resolution. This protocol is designed to maximize this efficiency.
Table 1: Boiling Points of Common Hexene Isomers
Isomer
Boiling Point (°C)
1-Hexene
63.5
trans-2-Hexene
67.9
cis-2-Hexene
68.8
trans-3-Hexene
67.1
cis-3-Hexene
66.4
2-Methyl-1-pentene
62.1
3-Methyl-1-pentene
54.1
4-Methyl-1-pentene
53.9
Note: Data compiled from publicly available chemical property databases.
Experimental Workflow & Causality
The following diagram outlines the complete analytical workflow. Each stage is designed to ensure maximum resolution and reproducibility.
Caption: GC-MS workflow from sample preparation to data interpretation.
Instrumentation and Consumables
Gas Chromatograph: Any modern GC system equipped with electronic pneumatic control (EPC) for precise flow and pressure management.
Mass Spectrometer: A single quadrupole or more advanced mass analyzer capable of electron ionization (EI).
GC Column: A high-resolution capillary column is the most critical component. For general-purpose screening, a non-polar phase is effective.[4][5]
Dimensions: 60 m length x 0.25 mm I.D. x 0.25 µm film thickness. A longer column is chosen to increase the number of theoretical plates, thereby enhancing resolving power.[6]
Carrier Gas: Helium (99.999% purity or higher).
Reagents: Pentane or Hexane (GC grade, for dilution), Hexene isomer standards.
Causality of Column Selection
The choice of a non-polar stationary phase ensures that separation is governed primarily by analyte boiling points.[7] While isomers have close boiling points, a long (60 m) column provides the necessary path length for subtle differences in volatility to manifest as temporal separation. For particularly difficult co-elutions, such as separating isomers from a complex matrix, a column with enhanced selectivity, like a 6% cyanopropylphenyl phase, may be required.[1][8]
Detailed Experimental Protocol
Sample and Standard Preparation
Stock Standards: Prepare individual stock solutions of each hexene isomer at 1000 ppm (µg/mL) in GC-grade pentane.
Working Standard Mix: Create a mixed working standard containing all isomers of interest at a final concentration of 10 ppm each by diluting the stock standards in pentane. This standard will be used to determine the retention time of each isomer.
Sample Preparation: Dilute the unknown sample in pentane to an estimated final concentration of 10 ppm.[9] If the sample matrix is non-volatile, a headspace sampling approach may be preferable.
GC-MS Method Parameters
The following tables summarize the optimized instrumental parameters. The rationale for key choices is provided to ensure the method's trustworthiness and adaptability.
Table 2: Gas Chromatograph Parameters
Parameter
Setting
Inlet
Split Mode
Inlet Temperature
250 °C
Split Ratio
50:1
Injection Volume
1 µL
Carrier Gas
Helium
Flow Rate
1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature
35 °C, hold for 5 minutes
Ramp Rate
2 °C/min to 80 °C
Final Temperature
Hold at 80 °C for 2 minutes
Table 3: Mass Spectrometer Parameters
Parameter
Setting
Ionization Mode
Electron Ionization (EI)
Electron Energy
70 eV
Ion Source Temp.
230 °C
Quadrupole Temp.
150 °C
Scan Range
m/z 40 - 100
Solvent Delay
3 minutes
Rationale for Method Parameters
Low Initial Oven Temperature (35 °C): Starting at a low temperature enhances the separation of highly volatile compounds.[8] It allows the early-eluting isomers to interact more with the stationary phase, improving resolution at the beginning of the chromatogram.
Slow Temperature Ramp (2 °C/min): This is the most critical parameter for separating closely boiling isomers. A slow ramp rate increases the differential migration of analytes through the column, providing more time for separation to occur.[10][11] An optimal ramp rate is often approximated as 10°C per column hold-up time.[10]
Split Injection (50:1): A high split ratio ensures a sharp, narrow injection band, which is essential for high-resolution chromatography. It prevents column overloading and minimizes peak broadening.
MS Scan Range (m/z 40-100): This narrow scan range is sufficient to capture the molecular ion (m/z 84) and the primary fragment ions of hexene (e.g., m/z 41, 42, 56, 69) while improving the signal-to-noise ratio by excluding irrelevant lower and higher mass ions.
Data Analysis and Interpretation
Peak Identification: Analyze the mixed isomer standard first to establish the retention time (RT) for each isomer under the specified conditions. Identification in unknown samples should be based on matching RTs with the standard.
Mass Spectrum Confirmation: While the mass spectra of isomers are similar, they serve to confirm that the peak corresponds to a C₆H₁₂ compound. The presence of the molecular ion at m/z 84 is a key indicator.[12]
Distinguishing Geometric Isomers: Cis and trans isomers can often be separated chromatographically even if their boiling points are very close. Typically, the cis isomer will have a slightly longer retention time on many stationary phases due to a molecular geometry that allows for stronger interaction with the phase.[13][14]
Troubleshooting Common Issues
Issue: Co-elution of Isomers: If baseline separation is not achieved, the primary remedy is to further slow the temperature ramp rate (e.g., to 1.5 °C/min).[8] Alternatively, using a column with a thicker film (e.g., 0.5 µm) can increase retention and may improve resolution for the most volatile isomers.
Issue: Poor Peak Shape (Tailing): This may indicate activity in the inlet liner or contamination at the head of the column. Replace the liner and trim the first 10-15 cm of the column.
Issue: No Molecular Ion (m/z 84): Excessive fragmentation can sometimes diminish the molecular ion peak. Ensure the ion source is clean and that the electron energy is set to 70 eV.
Conclusion
This application note provides a comprehensive and robust GC-MS protocol for the separation of challenging hexene isomers. By combining a high-resolution, long capillary column with a low initial oven temperature and a slow, optimized temperature ramp, this method leverages fundamental chromatographic principles to achieve separation where mass spectrometry alone is insufficient. The detailed explanation of the causality behind each parameter choice provides analysts with the knowledge to not only replicate this method but also to adapt and troubleshoot it for their specific applications, ensuring trustworthy and accurate results.
References
SCION Instruments. (n.d.). ASTM D7900 | Light Hydrocarbons in Stabilized Crude Oils. Retrieved from [Link]
ASTM International. (2021). Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). Retrieved from [Link]
Brainly. (2023). Cis-3-hexene and trans-3-hexene can be separated and analyzed using Gas Chromatography (GC) without. Retrieved from [Link]
NIST. (n.d.). 1-Hexene, 1-iodo-, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]
ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition. Retrieved from [Link]
GL Sciences. (2022). GC Capillary Columns. Retrieved from [Link]
OpenStax. (n.d.). 12.2 Interpreting Mass Spectra. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
Quora. (2021). What is the difference between Cyclohexane and Hexene on the bases of mass Spectrometry? Retrieved from [Link]
The Analytical Scientist. (n.d.). Detailed hydrocarbon analysis (DHA) using ASTM method D6729 and D6729 appendix X2. Retrieved from [Link]
NIST. (n.d.). 2-Hexene. In NIST Chemistry WebBook. Retrieved from [Link]
Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]
Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]
LCGC. (2015). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. Retrieved from [Link]
Agilent Technologies. (2015). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Retrieved from [Link]
Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 22(21), 11956. Retrieved from [Link]
Application Note: Experimental Protocols for Gas-Phase Kinetics of Alkenes
Abstract The accurate determination of gas-phase reaction rate constants for alkenes is critical for modeling atmospheric lifetimes, combustion efficiency, and the environmental fate of volatile pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The accurate determination of gas-phase reaction rate constants for alkenes is critical for modeling atmospheric lifetimes, combustion efficiency, and the environmental fate of volatile pharmaceutical intermediates. This guide details two complementary experimental architectures: the Relative Rate Method (using photochemical chambers) and the Absolute Rate Method (using Pulsed Laser Photolysis-Laser Induced Fluorescence, PLP-LIF). These protocols prioritize mechanistic rigor, minimizing systematic errors caused by wall interactions and secondary chemistry.
Part 1: The Relative Rate Method (Smog Chamber)
Principle & Causality
The relative rate method eliminates the need to know the absolute concentration of the oxidant (e.g., OH radicals, Cl atoms). Instead, the decay of the target alkene is measured relative to a "reference" compound with a well-established rate constant.
Governing Equation:
Causality: If the target and reference are in the same homogenous mixture, they experience the exact same integrated oxidant exposure. Any fluctuation in light intensity or radical generation cancels out mathematically.
Experimental Setup Diagram
Figure 1: Schematic of a Relative Rate Smog Chamber Setup. High-contrast colors denote distinct subsystems.
Detailed Protocol
Step 1: Chamber Preparation & Cleaning
Material: Use FEP (Fluorinated Ethylene Propylene) Teflon bags. FEP is superior to PVDF due to lower UV cutoff and reduced surface adsorption.
Cleaning: Flush the bag continuously with Zero Air (hydrocarbon-free) while irradiating with UV lamps for 4–6 hours. This "baking" process desorbs semi-volatile contaminants from the walls.
Validation: Inject the oxidant precursor (e.g.,
or methyl nitrite) without reactants. Monitor for particle formation or background VOCs using GC-MS. Background carbon must be .
Step 2: Reactant Injection
Reference Selection: Choose a reference compound with a
value within a factor of 2–5 of the expected target rate.
Example: For a fast-reacting terpene, use 2,3-dimethyl-2-butene. For a slow-reacting ethene derivative, use propene.
Concentration: Inject reactants to achieve 1–10 ppmv.
Critical Check: Ensure partial pressures are well below saturation vapor pressure (
) to prevent condensation on walls.
Step 3: Irradiation and Sampling
Equilibration: Allow the mixture to stand in the dark for 30–60 minutes. Analyze "Dark" samples to quantify wall loss (
).
Initiation: Turn on UV lamps.
Sampling: Withdraw gas samples every 5–15 minutes depending on reaction speed.
Termination: Stop when ~50–70% of the reactants are consumed. Going beyond this increases the risk of secondary reactions (products reacting with the oxidant).
Part 2: Absolute Rate Method (PLP-LIF)[1]
Principle & Causality
Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) is the "gold standard" for elementary kinetics. It directly observes the decay of the radical species in real-time.
Governing Equation (Pseudo-First-Order):
Causality: By maintaining the alkene concentration in vast excess (
), the alkene concentration remains effectively constant. The complex bimolecular kinetics simplifies to a pseudo-first-order decay, where the slope of vs. yields the absolute rate constant .
Experimental Setup Diagram
Figure 2: Optical layout for PLP-LIF. The pump laser generates radicals; the probe laser excites them after a delay.
) to minimize multi-photon processes and radical-radical recombination.
Step 2: Detection (LIF)
Excitation: A frequency-doubled dye laser excites the OH radical at ~282 nm (
transition).
Observation: Detect fluorescence at ~308 nm using a PMT mounted orthogonal to the laser axes.
Timing: A delay generator varies the time (
) between the pump and probe pulses (typically 10 µs to 10 ms).
Step 3: Flow Conditions
Replenishment: The gas mixture must flow fast enough to ensure a fresh sample for every laser shot (typically 5–10 Hz repetition rate).
Pressure: Maintain 50–100 Torr using a downstream throttle valve. This ensures thermalization of the radicals while minimizing collisional quenching of the fluorescence.
Part 3: Data Analysis & Validation
Data Summary Table
Feature
Relative Rate (Smog Chamber)
Absolute Rate (PLP-LIF)
Primary Output
Ratio of rate constants ()
Absolute rate constant ()
Pressure Range
Atmospheric (760 Torr)
Variable (1 - 1000 Torr)
Temperature
Limited range (280 - 320 K)
Wide range (200 - 1000 K)
Major Error Source
Wall loss, product interference
Impurities in reactant, laser misalignment
Detection Limit
Self-Validating Logic
To ensure data integrity (Trustworthiness), apply these checks:
Zero-Slope Check (PLP-LIF): Run the experiment with zero alkene. The OH decay rate should be slow (dominated by diffusion out of the beam). If it's fast, your precursor concentration is too high or you have impurities.
Linearity Check (Relative Rate): The plot of
vs. must be linear with an intercept of zero. A non-zero intercept indicates secondary production of the alkene or reference.
References
NIST Chemical Kinetics Database. Standard Reference Database 17, Version 7.1. National Institute of Standards and Technology.[2]
The Synthesis of 2,3-Dimethyl-1-butene: A Mechanistic Approach to Alkene Formation via Acid-Catalyzed Dehydration
An Application Note for the Advanced Organic Chemistry Laboratory Abstract This application note provides a detailed protocol for the laboratory synthesis of 2,3-dimethyl-1-butene, a valuable alkene intermediate. The pri...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Advanced Organic Chemistry Laboratory
Abstract
This application note provides a detailed protocol for the laboratory synthesis of 2,3-dimethyl-1-butene, a valuable alkene intermediate. The primary focus is on the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol, a classic transformation that serves as an excellent platform for exploring fundamental principles of reaction mechanisms, including carbocation stability and rearrangement. This guide is designed for researchers and students in organic chemistry, offering not just a procedural checklist but a deep dive into the causality behind the experimental design, potential side products, and methods for purification and characterization. An alternative synthetic route via the Wittig reaction is also discussed to provide a comparative perspective on alkene synthesis strategies.
Introduction and Synthetic Overview
2,3-Dimethyl-1-butene is a branched-chain hexene isomer.[1] While not as thermodynamically stable as its isomer, 2,3-dimethyl-2-butene, it serves as a key precursor in various chemical syntheses, including the production of the commercial fragrance Tonalide.[2] Understanding its synthesis provides critical insights into controlling selectivity in organic reactions.
The most common laboratory-scale synthesis involves the E1 elimination of water from an alcohol precursor. Specifically, the dehydration of 3,3-dimethyl-2-butanol is an illustrative example that proceeds via a carbocation intermediate. This pathway is notable because it involves a Wagner-Meerwein rearrangement (a 1,2-methyl shift), which leads to a mixture of alkene products.[3][4] The formation of these products is not random; it is governed by the relative stability of the intermediate carbocations and the transition states leading to the final alkenes. An alternative, though often more complex, approach is the Wittig reaction, which offers a different strategy for targeted double bond formation.[5]
This document will provide a comprehensive protocol for the dehydration method, as its study offers profound educational and practical value in understanding reaction mechanisms.
The Underlying Chemistry: Dehydration and Rearrangement
The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol is a quintessential example of an E1 (unimolecular elimination) reaction. The mechanism proceeds through several distinct steps, with the formation and fate of a carbocation intermediate being central to the outcome.[6][7]
Mechanism Steps:
Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[8][9]
Formation of a Secondary Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a secondary carbocation at C2.[4][10]
Carbocation Rearrangement (1,2-Methyl Shift): This is the pivotal step that dictates the product distribution. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. It achieves this by the migration of a methyl group from the adjacent C3 to C2.[3][4] This process is energetically favorable due to the increased stability of the tertiary carbocation.
Deprotonation and Alkene Formation: The final alkenes are formed by the elimination of a proton from the carbocations. There are three possible products:
From the Tertiary Carbocation (major pathway): Deprotonation can occur from C2 or an adjacent methyl group. Removal of a proton from C2 leads to 2,3-dimethyl-2-butene , the most substituted and thermodynamically most stable alkene (Zaitsev's product). Removal of a proton from a C1 methyl group yields the desired 2,3-dimethyl-1-butene (a Hofmann-like product).
From the Secondary Carbocation (minor pathway): A small amount of the secondary carbocation may be deprotonated before it has a chance to rearrange, yielding 3,3-dimethyl-1-butene .
The product ratio is ultimately a function of reaction temperature and the energy barriers for rearrangement and deprotonation.[11]
Fractional distillation apparatus (Hickman still or Vigreux column, condenser, distillation head)
Heating mantle or sand bath
Separatory funnel (125 mL)
Erlenmeyer flasks
Graduated cylinders
Glassware for characterization (NMR tubes, GC vials)
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene).[13][14]
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[15]
Flammability: The alkene products are highly flammable and have low boiling points.[16] Ensure there are no open flames or spark sources in the vicinity. Use a heating mantle or sand bath for controlled heating.[12]
Corrosive Acid: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, and in case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Detailed Experimental Protocol
This protocol details the synthesis, purification, and isolation of 2,3-dimethyl-1-butene from the dehydration of 3,3-dimethyl-2-butanol.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of 2,3-dimethyl-1-butene.
Step-by-Step Procedure
Apparatus Setup: Assemble a fractional distillation apparatus using a 50 mL round-bottom flask as the reaction vessel. Ensure all joints are properly sealed. Place a few boiling chips in the flask.
Reagent Addition: In the fume hood, carefully add 10.0 g (0.098 mol) of 3,3-dimethyl-2-butanol to the reaction flask. Slowly and with gentle swirling, add 2.5 mL of concentrated sulfuric acid.
Dehydration and Distillation: Gently heat the mixture using a heating mantle. As the reaction proceeds, the alkene products will form and co-distill with water. The goal is to keep the temperature at the distillation head below 80°C to minimize the distillation of unreacted alcohol.[11] Continue the distillation until only a small amount of dark, viscous residue remains in the reaction flask.
Neutralization: Transfer the collected distillate to a separatory funnel. Carefully add 10 mL of 5% aqueous sodium bicarbonate solution to neutralize any residual acid. Swirl gently at first, and vent the funnel frequently to release the CO₂ gas that evolves. Once the gas evolution ceases, stopper the funnel and shake thoroughly.
Washing and Drying: Remove the lower aqueous layer. Wash the remaining organic layer with 10 mL of deionized water. Separate the layers again and transfer the top organic layer (the alkene mixture) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate, swirl, and let it stand for 10-15 minutes until the liquid is clear.
Purification by Fractional Distillation: Carefully decant the dried liquid into a clean 50 mL round-bottom flask, leaving the drying agent behind. Set up the fractional distillation apparatus again. Heat the flask gently.
Discard any initial distillate that comes over below 54°C.
Collect the fraction boiling between 55-58°C. This fraction will be enriched in the desired product, 2,3-dimethyl-1-butene.
The higher-boiling isomer, 2,3-dimethyl-2-butene, will distill at approximately 73°C.
Characterization: Weigh the collected product to determine the actual yield. Analyze the product's purity and identity using ¹H NMR spectroscopy and Gas Chromatography (GC).
Product Characterization
Gas Chromatography (GC): GC analysis of the crude distillate is invaluable for determining the relative proportions of the three alkene isomers formed, providing direct evidence for the mechanistic pathways discussed.[17]
¹H NMR Spectroscopy: The ¹H NMR spectrum provides unambiguous confirmation of the product's identity. The expected chemical shifts for 2,3-dimethyl-1-butene are:
δ ~4.66 ppm (2H, multiplet): The two terminal vinyl protons (=CH₂).[18]
δ ~2.25 ppm (1H, septet): The methine proton (-CH(CH₃)₂).[18]
δ ~1.70 ppm (3H, singlet): The methyl group attached to the double bond (-C(CH₃)=CH₂).[18]
δ ~1.02 ppm (6H, doublet): The six protons of the two methyl groups of the isopropyl moiety.[18]
Alternative Synthetic Route: The Wittig Reaction
The Wittig reaction provides a powerful alternative for constructing alkenes by coupling a carbonyl compound with a phosphorus ylide.[19][20] For 2,3-dimethyl-1-butene, two retrosynthetic disconnections are possible:
Route A: 3-Methyl-2-butanone (isopropyl methyl ketone) reacting with methylenetriphenylphosphorane (Ph₃P=CH₂).
Route B: Acetone reacting with (1-methylethylidene)triphenylphosphorane (Ph₃P=C(CH₃)₂).
Analysis of Routes: Route A is generally the preferred laboratory synthesis.[21] The required ylide (methylenetriphenylphosphorane) is prepared from methyltriphenylphosphonium bromide, which is commercially available and easy to handle. In contrast, the ylide in Route B is more sterically hindered and its precursor is less common. The Wittig reaction offers high regioselectivity, avoiding the rearrangement issues seen in the dehydration pathway, but often requires anhydrous conditions and can present challenges in removing the triphenylphosphine oxide byproduct.[5]
Conclusion
The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol is a robust and mechanistically rich method for synthesizing 2,3-dimethyl-1-butene. Its successful execution relies on an appreciation for the underlying E1 mechanism, particularly the competing pathways of carbocation rearrangement and proton elimination. By carefully controlling the distillation temperature during the reaction and purification, the desired lower-boiling isomer can be effectively isolated. This procedure not only yields a valuable chemical intermediate but also provides a practical demonstration of core principles in physical organic chemistry.
References
PrepChem. (n.d.). Synthesis of 2,3-dimethyl-1-butene. PrepChem.com. Retrieved from [Link]
Gelest, Inc. (2016). Safety Data Sheet: 2,3-DIMETHYL-2-BUTENE. Gelest. Retrieved from [Link]
ResearchGate. (2002). Mechanism of the pinacol–pinacolone rearrangement of 2,3-di-(3-pyridyl)-2,3-butanediol in sulfuric acid. ResearchGate. Retrieved from [Link]
GeeksforGeeks. (n.d.). Pinacol-pinacolone rearrangement. GeeksforGeeks. Retrieved from [Link]
NoMoreClass. (2025). Dehydration of 3,3-Dimethyl-2-butanol: Major Product Analysis. NoMoreClass. Retrieved from [Link]
YouTube. (2025). Dehydration of 3,3-dimethyl-2-butanol to 2,3-dimethyl-2-butene E1 mechanism. YouTube. Retrieved from [Link]
Study.com. (n.d.). The dehydration of 3,3-dimethyl-2-butanol yields three different products. Study.com. Retrieved from [Link]
BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Mechanism. BYJU'S. Retrieved from [Link]
Aakash Institute. (n.d.). Pinacol Pinacolone Rearrangement: Mechanism & Applications. Aakash Institute. Retrieved from [Link]
Brainly. (2023). Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol gives three alkenes. Brainly. Retrieved from [Link]
Journal of Chemical Education. (1969). The dehydration of 3,3-dimethyl-2-butanol. Journal of Chemical Education. Retrieved from [Link]
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Retrieved from [Link]
Chegg. (2021). Outline two Wittig alkene syntheses of 2,3-dimethyl-1-butene. Chegg.com. Retrieved from [Link]
Wikipedia. (n.d.). 2,3-Dimethyl-1-butene. Wikipedia. Retrieved from [Link]
ResearchGate. (2021). 1H NMR assignments of 3-hydroperoxy-2,3-dimethyl-1-butene. ResearchGate. Retrieved from [Link]
Technical Application Note: 2,3-Dimethyl-1-butene as a Strategic Synthon for Polycyclic Musk Synthesis
Executive Summary 2,3-Dimethyl-1-butene (2,3-DMB) is a high-value olefinic intermediate ( ) utilized primarily in the synthesis of Polycyclic Musks (PCMs) , specifically the industry-standard fixative Tonalide (AHTN) .[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Dimethyl-1-butene (2,3-DMB) is a high-value olefinic intermediate (
) utilized primarily in the synthesis of Polycyclic Musks (PCMs) , specifically the industry-standard fixative Tonalide (AHTN) .[1] Unlike downstream fragrance oils, 2,3-DMB is not a formulation ingredient itself; rather, it is the critical "architectural" synthon that provides the sterically bulky hexamethyl-tetralin scaffold required for the substantivity and diffusive power of modern musk accords.
This protocol details the application of 2,3-DMB in the Friedel-Crafts Cyclialkylation of p-Cymene to produce HMT (1,1,3,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene) , the direct precursor to Tonalide.
Target Audience: Synthetic Chemists, Process Engineers, and Fragrance Material Developers.
Material Profile & Specifications
To ensure high yield and olfactory purity in the final musk, the starting olefin must meet rigorous specifications to avoid off-odor byproducts (such as polymerized gums).
Parameter
Specification
Criticality
CAS Number
563-78-0
Identity
Purity
98.0% (GC)
High: Impurities (e.g., 2,3-dimethyl-2-butene) alter reaction kinetics.
Appearance
Colorless, transparent liquid
Visual Check
Water Content
0.05%
Critical: Moisture deactivates Lewis Acid catalysts ().
Boiling Point
55.6 °C
Process Control (Volatile loss risk)
Flash Point
-18 °C (Closed Cup)
Safety: Requires Class I, Div 1 explosion-proof setup.
Chemical Mechanism: The Cyclialkylation Pathway
The utility of 2,3-DMB lies in its ability to undergo a domino alkylation-cyclization reaction with p-Cymene. Unlike linear alkenes, the branched structure of 2,3-DMB facilitates the formation of the quaternary carbon centers essential for the "musk" odor geometry.
Reaction Scheme
The process involves the reaction of p-Cymene with 2,3-Dimethyl-1-butene in the presence of a Lewis Acid catalyst (Aluminum Chloride) and a promoter (tert-Butyl Chloride) to form the HMT intermediate.[2]
Stoichiometric Balance:
(Note: The reaction involves complex hydride shifts and skeletal rearrangements to achieve the 1,1,3,4,4,6-hexamethyl substitution pattern.)
Pathway Visualization
Figure 1: Synthetic pathway from 2,3-Dimethyl-1-butene to Tonalide (AHTN).
Application Protocol: Synthesis of HMT
Caution: This reaction is exothermic and involves highly flammable reagents. Perform in a fume hood with an inert atmosphere.
Equipment Setup[5]
Reactor: Jacketed glass reactor (or Hastelloy for scale-up) with an overhead mechanical stirrer.
Atmosphere: Dry Nitrogen (
) purge line.
Dosing: Peristaltic pump or pressure-equalizing addition funnel for controlled 2,3-DMB addition.
Thermal Control: Cryostat capable of maintaining -10°C to +20°C.
Reagents & Stoichiometry
Component
Role
Molar Eq.
Notes
p-Cymene
Substrate / Solvent
2.0 - 3.0
Excess prevents polymerization of 2,3-DMB.
2,3-Dimethyl-1-butene
Limiting Reagent
1.0
High purity essential.
Aluminum Chloride
Lewis Acid Catalyst
0.10
Anhydrous powder.
tert-Butyl Chloride
Promoter
0.10
Initiates carbocation formation.
Step-by-Step Methodology
System Inertization: Purge the clean, dry reactor with
for 15 minutes to remove moisture and oxygen.
Catalyst Slurry Preparation:
Charge p-Cymene (excess) into the reactor.
Cool to 0°C .
Add anhydrous Aluminum Chloride (
) under agitation.
Add tert-Butyl Chloride (promoter). The mixture may darken, indicating complex formation.
Controlled Addition (The Critical Step):
Why: Adding 2,3-DMB too fast causes it to polymerize with itself rather than reacting with p-Cymene.
Protocol: Mix 2,3-Dimethyl-1-butene with a small portion of p-Cymene (1:1 ratio).
Add this mixture dropwise to the reactor over 2 to 3 hours .
Maintain internal temperature between 0°C and 5°C . Do not exceed 10°C.
Post-Reaction Digestion:
After addition is complete, allow the reaction to warm to 20°C (Room Temp) .
Stir for an additional 60 minutes to ensure conversion.
Quenching:
Pour the reaction mixture slowly into ice water containing 5% HCl. This decomposes the aluminum complex.
Separate the organic layer.
Work-up:
Wash the organic layer with Sodium Bicarbonate (
) solution (neutralization) and then brine.
Dry over Magnesium Sulfate (
).
Distillation: Remove excess p-Cymene (recoverable) via vacuum distillation. The residue is crude HMT .
Quality Control & Characterization
The crude HMT must be analyzed before proceeding to the acetylation step (which creates the final musk).
Fixative Value: Tonalide acts as a fixative, anchoring volatile top notes (citrus, aldehydes) to the skin or fabric.
Typical Usage:
Laundry Detergents: 0.5% - 2.0% (Due to hydrophobicity and substantivity).
Fine Fragrance: 1.0% - 10.0% (In "Blue" or "Fougère" masculine accords).
Application Scientist Note: The purity of the starting 2,3-DMB directly correlates to the "cleanliness" of the Tonalide musk profile. Low-quality alkene feedstock results in "dirty" solvent notes in the final musk that are difficult to mask.
Safety & Handling Protocols
2,3-Dimethyl-1-butene presents significant fire and aspiration hazards.[5]
Static Discharge: The liquid has low conductivity. Ground and bond all transfer containers. Use dip pipes for addition to avoid static generation via splashing.
Flammability: Flash point is -18°C . Vapors are heavier than air and may travel to ignition sources. Use explosion-proof electrical equipment (Class I, Div 1).
Storage: Store under Nitrogen in a cool (<20°C), well-ventilated area. Segregate from strong oxidizers.
PPE:
Respiratory: Organic vapor cartridge (if ventilation is insufficient).
Technical Support Center: Managing Static Discharge with Flammable Liquids
Welcome to the Technical Support Center for the safe handling of flammable liquids. This guide is designed for researchers, scientists, and drug development professionals who work with these materials daily.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the safe handling of flammable liquids. This guide is designed for researchers, scientists, and drug development professionals who work with these materials daily. My objective is to provide not just procedures, but a deep, field-tested understanding of why each step is critical. We will explore the science behind static electricity and provide actionable, self-validating protocols to ensure the integrity of your experiments and, most importantly, your safety.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Static Electricity
This section addresses the most common questions about the nature of static electricity and its specific hazards in a laboratory environment.
Q1: What is static electricity and how is it generated in a lab setting?
A: Static electricity is an imbalance of electric charges on the surface of a material.[1] In a laboratory, it's commonly generated by friction between two different materials, a process called tribocharging.[1] Simple, routine actions can generate significant static charges, including:
Pouring or pumping liquids through hoses or pipes.[1][2]
The simple act of walking across certain types of flooring, especially in low-humidity environments.[3][4]
Wearing clothing made of synthetic materials like polyester.[5][6]
The amount of charge generated depends on factors like the speed of liquid flow, the properties of the liquid, and the materials of the containers and tubing.[1]
Q2: Why is static discharge a significant concern when handling flammable liquids?
A: The primary concern is that a static discharge, in the form of a spark, can provide the ignition energy needed to ignite flammable vapors.[1][7] For a fire or explosion to occur, three elements are required, often referred to as the "Fire Triangle":
Ignition Source: A static spark can easily fulfill this role.[8]
Many common laboratory solvents have very low Minimum Ignition Energies (MIE), meaning even a small, barely perceptible spark can be enough to cause a fire or explosion.[9][10]
Q3: What is the difference between "bonding" and "grounding," and why are both often necessary?
A: While often used together, bonding and grounding are distinct processes:
Bonding is the process of connecting two or more conductive objects with a conductor, such as a wire.[1][11][12] This equalizes the electrical potential between the objects, preventing a static spark from jumping between them.[1][11] However, bonding does not eliminate the static charge itself; it just ensures all bonded items share the same charge.
Grounding (or "earthing") is the process of connecting a conductive object to the earth, which acts as a massive reservoir for electrical charge.[1][11][13] This connection allows any static charge to safely dissipate into the ground, bringing the object to a neutral (zero) electrical potential.[11]
Why are both needed? Bonding equalizes the charge between your containers (e.g., a drum and a safety can), while grounding drains the charge from the entire system, preventing a spark from discharging to a nearby grounded object or person.[1]
Section 2: Troubleshooting Guide - Addressing Specific Scenarios
This section provides answers to specific problems you might encounter during your experiments.
Q4: I'm transferring a flammable liquid between two metal containers. What is the minimum safety requirement?
A: When transferring flammable liquids between metal containers, especially in volumes greater than one gallon (approximately 4 liters), both bonding and grounding are required.[14] The dispensing container should be grounded, and a bonding wire should connect the dispensing container to the receiving container.[7][11][15] This ensures there is no potential difference between the two containers and provides a path for static charge to dissipate to the ground.[1]
Q5: How do I safely handle flammable liquids with non-conductive containers like glass or plastic?
A: This is a common and critical challenge. Since glass and plastic are non-conductive, you cannot directly bond or ground the container itself. The static charge accumulates within the liquid.[7][14] To mitigate this, you must ground the liquid directly. This can be achieved by:
Using a grounded metal dip tube or grounding rod that extends into the liquid in the receiving container.[7][11][15]
Using a metal funnel that is bonded to the dispensing container and has a long stem that reaches below the liquid surface in the receiving container.[14]
It is crucial to ensure the grounding path remains in contact with the liquid throughout the transfer.[16]
Q6: My lab has low humidity, especially in the winter. Does this increase the risk of static discharge?
A: Yes, absolutely. Low relative humidity significantly increases the risk of static electricity accumulation and discharge.[3][16][17] Dry air is a poor conductor of electricity, allowing static charges to build to higher levels.[4] Ideally, relative humidity in areas where flammable liquids are handled should be maintained above 30%.[3] If you cannot control the humidity, it is even more critical to be diligent with all bonding and grounding procedures.
Q7: Can my personal protective equipment (PPE) contribute to static generation?
A: Yes. Clothing made from synthetic materials like polyester can generate and accumulate significant static charges.[5][6] It is advisable to wear clothing made from natural fibers like cotton. Additionally, specialized anti-static or static-dissipative footwear and lab coats are available for environments with a high risk of static discharge.[18][19]
Q8: I'm using a flammable liquid in a closed system. Do I still need to worry about static electricity?
A: While a closed system can contain flammable vapors, the risk of static discharge is not eliminated. Pumping or circulating liquids within the system can still generate static charges.[20] If a sufficient charge builds up, a spark can still occur within the system. Therefore, it is essential that all conductive components of the closed system (e.g., vessels, pumps, and piping) are properly bonded and grounded.[21]
Section 3: Experimental Protocols and Data
This section provides a detailed, step-by-step methodology for a critical safety procedure and relevant quantitative data.
Protocol: Standard Operating Procedure for Bonding and Grounding During Flammable Liquid Transfer
This protocol outlines the steps for safely transferring a flammable liquid from a larger metal container (dispensing vessel) to a smaller metal container (receiving vessel).
Materials:
Approved grounding and bonding cables with clamps.[7]
Designated grounding point (e.g., a grounding bar or a grounded water pipe).[1][11]
Appropriate PPE (flame-resistant lab coat, safety goggles, gloves).[14]
Procedure:
Inspect Equipment: Before starting, visually inspect the grounding and bonding cables for any damage or corrosion. Ensure the clamps are clean and can make a secure, metal-to-metal connection.[1]
Establish Ground Connection: Connect the grounding cable to a verified grounding point first. This could be a designated grounding bus bar or a cold-water pipe.[11][14]
Ground the Dispensing Vessel: Attach the other end of the grounding cable to the dispensing vessel (the larger container).[11] Ensure the clamp makes direct contact with bare metal; scrape off any paint or rust if necessary.[1]
Bond the Containers: Use a separate bonding cable to connect the dispensing vessel to the receiving vessel.[1][11] One clamp should be on the (now grounded) dispensing vessel, and the other clamp should be on the receiving vessel, again ensuring a metal-to-metal connection.[14]
Personnel Grounding: Before initiating the transfer, touch a grounded object to dissipate any personal static charge.[11]
Initiate Transfer: Slowly begin transferring the liquid.[7][11] Avoid splashing, as this can increase the generation of static electricity.[5][22] If possible, use a fill pipe that extends to the bottom of the receiving container.[5]
Completion and Disconnection: Once the transfer is complete, secure the containers. Disconnect the cables in the reverse order of connection: first, remove the bonding cable, then remove the grounding cable from the container, and finally from the grounding point.
Data Table: Minimum Ignition Energy (MIE) for Common Solvents
The MIE is the minimum amount of energy required to ignite a substance in the air.[9][23][24] A lower MIE indicates a greater risk of ignition from a static spark.
Note: MIE values can vary with temperature, pressure, and vapor concentration.
Section 4: Visual Diagrams (Graphviz)
The Fire Triangle and Static Discharge
This diagram illustrates the three components necessary for a fire and how static discharge can act as the ignition source.
Caption: The Fire Triangle illustrates the three elements needed for combustion.
Correct Bonding and Grounding Workflow
This diagram shows the correct sequence for establishing a safe transfer setup between two conductive containers.
Caption: Sequential workflow for proper bonding and grounding setup.
References
Safe Transfer of Flammable Liquids: Grounding and Bonding. (n.d.).
Transferring Flammable Liquids: Bonding & Grounding - College of Engineering Safety. (n.d.). University of Wisconsin-Madison.
API Recommended Practice 2003: Protection Against Ignitions Arising Out of Static, Lightning, and Stray Currents. (2015). American Petroleum Institute.
Technical Support Center: 2,3-Dimethyl-1-butene Stability & Handling
Introduction Welcome to the Technical Support Center. You are likely here because you are noticing inconsistencies in your stoichiometry, unexpected peaks in your GC/NMR, or volume loss in your storage vessels.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely here because you are noticing inconsistencies in your stoichiometry, unexpected peaks in your GC/NMR, or volume loss in your storage vessels.
2,3-Dimethyl-1-butene (CAS: 563-78-0) is a deceptively simple olefin. While it is a robust intermediate for synthesizing fragrances (e.g., Tonalide) and fine chemicals, its physical and chemical stability under "ambient" conditions is often overestimated.
This guide addresses the three critical failure modes of this reagent: Volatility-Induced Concentration Drift , Allylic Autoxidation , and Acid-Catalyzed Oligomerization .
Part 1: Physical Stability (Volatility & Flammability)
The Issue:
Users frequently report "concentration drift" in standard solutions or rapid volume loss.
The Science:
2,3-Dimethyl-1-butene has a boiling point of roughly 56°C. At a standard lab ambient temperature of 25°C, it possesses a high vapor pressure. If the headspace is large or the seal is imperfect, the material will partition into the gas phase and escape, altering the molarity of stored solutions. Furthermore, with a flash point of -18°C, the vapor-air mixture above the liquid is flammable even in a refrigerator.
Ignitable vapor exists at all standard storage temps.
Density
0.68 g/mL
Floats on water; calibration requires mass, not just volume.
Freezing Point
<-70 °C
Safe for -20°C storage without freezing.
Troubleshooting Guide: Preventing Evaporation & Fire Risks[3]
Q: My stock solution concentration changed by 10% overnight. Why?A: You likely stored it in a vessel with a large headspace or a non-hermetic seal (like a snap-cap vial) at room temperature.
Protocol: The "Zero-Headspace" Storage System
Temperature: Store neat material at 2–8°C . For long-term (>1 month), store at -20°C .
Vessel: Use borosilicate glass with a PTFE-lined septum cap (crimp top preferred over screw cap).
Handling:
Do not pour. Use a gas-tight syringe to withdraw liquid through the septum.
Replace the nitrogen blanket immediately after withdrawal if the vessel is opened.
Visualization: Storage Decision Logic
Figure 1: Decision matrix for minimizing physical loss and safety risks during storage.
Part 2: Chemical Stability (Autoxidation)
The Issue:
"I see a broad O-H stretch in IR or unexpected oxygenated byproducts in my Grignard reaction."
The Science:
Alkenes are prone to autoxidation. For 2,3-Dimethyl-1-butene, the vulnerability lies in the tertiary allylic hydrogen (the hydrogen on C3, the isopropyl group).
Mechanism: A radical initiator abstracts the tertiary allylic proton. The resulting radical is stabilized by resonance with the double bond. Oxygen attacks this radical to form a peroxy radical, which abstracts a hydrogen from another alkene molecule, creating a hydroperoxide.
Consequence: Hydroperoxides are shock-sensitive and can poison organometallic catalysts (Pd, Pt, Ni) or quench Grignard reagents.
Dark Brown/Purple: High peroxides (Discard or distill carefully).
Corrective Action (Purification):
Pass the neat liquid through a short column of activated neutral alumina immediately before use. This removes hydroperoxides and water.
Visualization: Autoxidation Pathway
Figure 2: Mechanism of tertiary allylic hydrogen abstraction leading to hydroperoxide formation.[1]
Part 3: Chemical Purity (Oligomerization)
The Issue:
"The liquid has become viscous or gummy," or "I see dimer peaks in the Mass Spec."
The Science:
2,3-Dimethyl-1-butene is electron-rich. In the presence of even trace acids (proton sources), it undergoes cationic polymerization .
Protonation occurs at the terminal carbon (C1) to form a stable tertiary carbocation at C2.
This carbocation attacks the double bond of another monomer.
The result is dimers (C12), trimers, and oligomers.
Troubleshooting Guide: Preventing Gums
Q: Can I store this in the same cabinet as HCl or Acetic Acid?A:No. Acid fumes can permeate imperfect seals and catalyze oligomerization over months.
Protocol: Recovery of Oligomerized Material
If the liquid is viscous but not solid:
Wash: Wash with 10% NaHCO3 (aq) to neutralize acid traces.
Dry: Dry over MgSO4.
Distill: Simple distillation.
Collect fraction at 55–56°C (Monomer).
The residue (high boiling point) contains the dimers/oligomers.
FAQ: Rapid Response
Q: Does 2,3-Dimethyl-1-butene require a stabilizer?A: Often, yes. Commercial grades may contain BHT (Butylated hydroxytoluene) at 10-100 ppm. If you require BHT-free material for catalysis, you must distill it or pass it through alumina.
Q: Is it compatible with plastic syringes?A: Short-term exposure (minutes) to Polypropylene (PP) or Polyethylene (PE) is acceptable. However, it can swell rubber and some plastics over time. Glass syringes with PTFE-tipped plungers are recommended.
Q: What is the shelf life?A:
Unopened (under N2): 2 years.
Opened (Stored at 4°C): 3–6 months (due to peroxide risk).
Opened (Room Temp): < 1 month (due to evaporation).
References
Sigma-Aldrich. (2023).[2] Safety Data Sheet: 2,3-Dimethyl-1-butene. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11249, 2,3-Dimethyl-1-butene. Link
Fisher Scientific. (2023). 2,3-Dimethyl-1-butene, 98%. Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
User Question: "I stored my Styrene monomer under a strict nitrogen atmosphere to prevent oxidation, but it turned into a solid gel within weeks. What happened?"
Technical Diagnosis: You likely fell into the "Nitrogen Trap."
This is a common but critical error. Most standard inhibitors used in alkenes (like TBC or MEHQ ) are phenolic inhibitors.[1] They do not scavenge the initial carbon-centered radicals formed by the monomer. Instead, they scavenge peroxy radicals.[2][3]
The Catch: Peroxy radicals only form when oxygen is present. By removing all oxygen (inerting with
), you disabled the inhibitor's mechanism. The monomer slowly formed radicals thermally, which the inhibitor ignored, leading to runaway polymerization.
Corrective Action: For phenolic inhibitors, maintain a "lean air" headspace (approx. 5-10% dissolved oxygen) rather than total inertness.
User Question: "My monomer is cloudy/hazy. Is it safe to use?"
Technical Diagnosis:High Probability of Polymer Formation.
Cloudiness often indicates that high-molecular-weight polymer chains have formed and are precipitating out of the monomer solution (insoluble in their own monomer).
Immediate Test: Perform the Methanol Haze Test (See Protocol B below).
Risk: Do not distill cloudy monomers without testing for peroxides first. Concentrating peroxides in the pot residue can lead to explosion.[4][5]
The Chemistry of Inhibition: Mechanism & Selection
To prevent polymerization, you must interrupt the radical chain reaction.[6] The choice of inhibitor dictates your storage environment.
The "Oxygen Paradox" (Phenolic Inhibitors)
Inhibitors like TBC (4-tert-Butylcatechol) and MEHQ (Monomethyl ether hydroquinone) act as "chain terminators" only after the radical has reacted with oxygen.
Mechanism Visualization:
The following diagram illustrates why Oxygen is a co-factor, not just a contaminant, for these inhibitors.
Caption: Phenolic inhibitors require oxygen to convert Carbon-radicals into Peroxy-radicals, which the inhibitor can then trap.[1][3][6][7]
Inhibitor Selection Matrix
Inhibitor
Type
Oxygen Required?
Best For...
Removal Method
TBC (4-tert-Butylcatechol)
Phenolic
YES
Styrene, Butadiene, Divinylbenzene
Alumina Column / NaOH Wash
MEHQ (4-Methoxyphenol)
Phenolic
YES
Acrylates, Methacrylates
Alumina Column / NaOH Wash
BHT (Butylated hydroxytoluene)
Phenolic
YES
General storage (slower acting)
Distillation
Phenothiazine (PTZ)
Anaerobic
NO
High-temp processing, O2-free storage
Distillation / Acid Wash
Storage Protocols: The "Safe Zone"
A. Temperature Control
Rule of Thumb: Reaction rates double for every 10°C increase.
Requirement: Store reactive alkenes (styrene, acrylates) at 2°C – 8°C (standard fridge).
Critical Exception: Acrylic acid can crystallize (freeze) at ~13°C. Repeated freezing/thawing can deplete the inhibitor (which stays in the liquid phase), creating "hot spots" of uninhibited monomer. Store Acrylic Acid at 15°C – 25°C .
B. Container Material
Amber Glass/Metal: Mandatory to block UV light, which acts as a radical initiator.
Material Compatibility: Avoid rusty steel containers. Iron oxides can catalyze radical formation.
Pre-Use Workflows (Protocols)
Before using the alkene in a sensitive reaction (e.g., controlled radical polymerization), you must remove the inhibitor.
Protocol A: Inhibitor Removal (The "Flash" Method)
Best for: Small scale (<100 mL), immediate use.
Materials:
Basic Alumina (activated) or Inhibitor Remover columns (pre-packed).
Glass wool.
Syringe or addition funnel.
Workflow Diagram:
Caption: Rapid inhibitor removal using a basic alumina column. No drying step required.
Protocol B: The Methanol Haze Test (Self-Validation)
Use this to confirm if your stored monomer has already polymerized.
Prepare: Fill a test tube with 10 mL of Methanol (cold).
Add: Add 1 mL of your stored Alkene Monomer .
Observe:
Clear Solution: Monomer is good (Monomers are soluble in methanol).
White Haze / Precipitate:FAIL . Polymer is present (Polymers are generally insoluble in methanol).
Action: If Haze appears, the monomer purity is compromised. Distill or discard.
Emergency Response: Runaway Polymerization
If a container becomes hot to the touch or begins venting vapor:
Do NOT cap tightly: Pressure buildup will cause an explosion.
Move to Fume Hood: If safe to do so.
Quench: If the volume is manageable, pour into a large excess of ice water to dissipate heat and dilute the monomer.
Evacuate: If the container is large (>1L) and actively venting, evacuate the lab.
References
Sigma-Aldrich. Product Specification: 4-tert-Butylcatechol (TBC) as a Polymerization Inhibitor.Link
BASF Technical Bulletin. Acrylic Monomers: Safe Handling and Storage.Link
Palmer, R.J. Polyamides, Plastics. In: Encyclopedia of Polymer Science and Technology. Wiley, 2002. (Discusses inhibition mechanisms).[1][3][4][8][9][10][11][12]
Technical Support Center: Interpreting Complex NMR Spectra of Alkene Mixtures
Navigating the intricate world of alkene mixture analysis by Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of challenges. The subtle differences in the electronic environments of vinylic and allylic...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the intricate world of alkene mixture analysis by Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of challenges. The subtle differences in the electronic environments of vinylic and allylic protons, coupled with the potential for multiple isomers, often lead to complex and overlapping spectra. This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing practical solutions to common issues encountered during the acquisition and interpretation of NMR data for alkene mixtures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial hurdles in the analysis of alkene NMR spectra.
Q1: What are the typical ¹H NMR chemical shift ranges for alkene protons?
Vinylic protons, which are those directly attached to the carbons of a double bond, are deshielded due to the magnetic anisotropy of the π-system.[1][2][3] This effect causes them to appear in a characteristic downfield region of the ¹H NMR spectrum, typically between 4.5 and 7.0 ppm .[3][4] The exact chemical shift is sensitive to the nature of the substituents on the double bond. For conjugated systems, this range can extend further downfield to around 7.5 ppm .[4]
Q2: How can I distinguish between cis and trans isomers using ¹H NMR?
The key to differentiating cis (Z) and trans (E) isomers lies in the magnitude of the vicinal coupling constant (³JHH) between the vinylic protons.[5][6]
trans-alkenes exhibit a larger coupling constant, typically in the range of 11-18 Hz .[7][8][9]
cis-alkenes show a smaller coupling constant, usually between 6-14 Hz .[7][8]
This difference is a reliable diagnostic tool for assigning stereochemistry.[5]
Q3: My alkene region (4.5-7.0 ppm) is just a mess of overlapping multiplets. Where do I start?
Severe overlap is a common problem, especially with mixtures. The first step is to not rely solely on the 1D ¹H spectrum.
Check for well-resolved signals: Look for any signals, even if they are from other parts of the molecules (e.g., methyl groups), that are clearly separated. These can serve as starting points for 2D NMR analysis.
Proceed to 2D NMR: Techniques like COSY and HSQC are indispensable for resolving these complexities. A COSY spectrum will reveal which protons are coupled to each other, helping to trace out the spin systems of individual components in the mixture.[5][10]
Q4: What are the characteristic signals for allylic protons?
Allylic protons are those on an sp³-hybridized carbon adjacent to a C=C double bond. They are also deshielded, but to a lesser extent than vinylic protons, typically appearing in the 1.8-2.5 ppm region.[3] They often exhibit fine coupling to the vinylic protons (⁴JHH), which is usually small (0.5-3.0 Hz).[7]
Q5: How do I identify alkene carbons in a ¹³C NMR spectrum?
Alkenyl carbons are significantly deshielded compared to their alkane counterparts.[2][7] They typically resonate in the 100-170 ppm range in a ¹³C NMR spectrum.[2][7] In a standard broadband-decoupled ¹³C spectrum, they appear as sharp, single lines, making the presence of a double bond easy to confirm.[2][7]
Q6: What is the recommended sample concentration for analyzing an alkene mixture?
For a standard ¹H NMR spectrum, a concentration of 5-25 mg of your sample in approximately 0.6-0.7 mL of deuterated solvent is usually sufficient.[3] For ¹³C or 2D NMR experiments, a more concentrated sample may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time. However, excessively high concentrations can lead to peak broadening due to increased viscosity.[11]
Q7: My alkene is air-sensitive. How should I prepare the NMR sample?
For air- or moisture-sensitive compounds, sample preparation must be performed under an inert atmosphere.[12][13] This typically involves using Schlenk line techniques or a glovebox.[13][14] J. Young NMR tubes, which have a resealable Teflon tap, are ideal for maintaining an inert atmosphere during the experiment.[14] It is also advisable to use degassed deuterated solvents.[13][15]
Q8: I see a broad peak in my spectrum that might be an OH or NH proton. How can I confirm this?
Protons attached to heteroatoms like oxygen or nitrogen often appear as broad signals and can complicate the spectrum. To confirm their identity, you can perform a D₂O shake .[11] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The labile OH or NH protons will exchange with deuterium, and their corresponding signal will disappear or be significantly reduced in intensity.[11]
Q9: My baseline is distorted. How can I correct it?
A distorted baseline is often a result of improper data processing. Most NMR software packages have a baseline correction function that can be applied after the Fourier transform. This is a crucial step for accurate integration.
Q10: How do I accurately integrate overlapping signals in my alkene mixture?
Accurate integration of overlapping multiplets is challenging. While some advanced deconvolution software can help, a more robust solution is to find well-resolved, non-overlapping signals for each component elsewhere in the spectrum (e.g., from methyl or methoxy groups). The integration of these signals will provide the relative ratios of the components in the mixture.[16] If no such signals exist, quantitative NMR (qNMR) methods with an internal standard may be necessary.[17][18]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step solutions to more complex analytical problems.
Guide 1: Severe Signal Overlap in the Vinylic Region
Problem: You are unable to extract meaningful coupling constants or even count the number of distinct alkene species due to severe signal overlap in the 4.5-7.0 ppm region.
Step-by-Step Solution:
Optimize 1D ¹H NMR Acquisition Parameters:
Increase Resolution: Ensure the spectrometer is well-shimmed to achieve the best possible resolution.[11]
Acquisition Time: A longer acquisition time can improve digital resolution, but this provides diminishing returns.
Utilize a Different Deuterated Solvent:
Causality: Changing the solvent can alter the chemical shifts of protons due to different solvent-solute interactions. Sometimes, a change from CDCl₃ to benzene-d₆ or acetone-d₆ can resolve overlapping signals.[11]
Procedure: Prepare a new sample in a different deuterated solvent and acquire a new ¹H spectrum.
Employ 2D NMR Spectroscopy: This is the most powerful approach for dissecting complex mixtures.[5][19]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds).[10][20] Cross-peaks in the 2D map connect coupled protons, allowing you to trace the connectivity of each molecule in the mixture, even if their signals overlap in the 1D spectrum.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to.[5][21] Since ¹³C spectra are generally better resolved, this can help to separate overlapping proton signals based on their attached carbon's chemical shift.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[5][21] It is invaluable for piecing together molecular fragments identified from COSY and HSQC, and for assigning quaternary carbons.
Workflow for Resolving Signal Overlap
Caption: Workflow for resolving severe signal overlap in alkene mixtures.
Guide 2: Differentiating Between Multiple Isomers (Regio- and Stereoisomers)
Problem: A reaction has produced a mixture of E/Z isomers and/or regioisomers, and the 1D spectrum is too complex to assign definitively.
Step-by-Step Solution:
Detailed Analysis of Coupling Constants (J-values):
Stereoisomers: As mentioned in the FAQ, the ³JHH value is diagnostic for cis (6-14 Hz) and trans (11-18 Hz) stereoisomers.[5][7][8]
Regioisomers: Different regioisomers will have entirely different spin systems. For example, a terminal alkene will have geminal protons with a small coupling constant (0-3 Hz), which will be absent in an internal alkene.[7][9] Carefully measure and compare all discernible coupling constants.
Application of 2D NMR for Connectivity Mapping:
COSY: Trace the proton-proton connectivities for each isomer. This will clearly separate the spin systems of different regioisomers.
HMBC: This is crucial for distinguishing regioisomers. For example, an HMBC correlation from an allylic methyl group to two different vinylic carbons can confirm the position of the double bond.
Using NOESY/ROESY for Stereochemical Assignment:
Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are J-coupled.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): In a cis-alkene, the vinylic protons are on the same side of the double bond and will show an NOE cross-peak. In a trans-alkene, these protons are far apart and will not show an NOE correlation. This provides unambiguous confirmation of stereochemistry, especially when coupling constants are ambiguous.
Logic Diagram for Isomer Differentiation
Caption: Logic diagram for the differentiation of alkene isomers.
Guide 3: Quantifying Components in an Alkene Mixture (qNMR)
Problem: You need to determine the relative ratios or absolute concentrations of different alkenes in a mixture.
Step-by-Step Solution:
Proper Sample Preparation for qNMR:
Internal Standard: For absolute quantification, an internal standard of known concentration is required.[18] The standard should be stable, not react with the sample, and have at least one signal that is sharp, singlet, and in a clear region of the spectrum.
Accurate Weighing: Use a calibrated analytical balance to accurately weigh both your sample mixture and the internal standard.
Complete Dissolution: Ensure both the sample and the standard are completely dissolved to form a homogeneous solution.[13][18]
Setting up the qNMR Experiment:
Full Relaxation: It is critical that all protons are fully relaxed between pulses to ensure the signal intensity is directly proportional to the number of nuclei. This requires a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton being quantified.
Sufficient Signal-to-Noise: The signal-to-noise ratio for the peaks being integrated should be at least 250:1 for an integration error of less than 1%.[16] This may require an increased number of scans.
Data Processing and Calculation of Molar Ratios:
Baseline Correction and Phasing: Meticulously correct the phase and baseline of the spectrum to ensure accurate integration.
Integration: Integrate the well-resolved signals of each component and the internal standard.
Calculation: The purity or concentration of an analyte can be calculated using the following formula[18]:
Pa = (Ia / Na) * (Nstd / Istd) * (Ma / Mstd) * (mstd / ma)
Where:
P = Purity
I = Integral value
N = Number of protons giving rise to the signal
M = Molar mass
m = mass
'a' refers to the analyte, and 'std' refers to the standard.
For relative quantification, the ratio of two components (A and B) can be determined by comparing their integrals:
Molar Ratio (A:B) = (IA / NA) : (IB / NB)
Part 3: Experimental Protocols & Data Tables
Protocol 1: Standard Sample Preparation for ¹H NMR Analysis of Alkenes
This protocol outlines the standard procedure for preparing an alkene sample for ¹H NMR spectroscopy.[3]
Weigh 5-25 mg of the alkene mixture into a small, clean vial.
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.
Place a small plug of glass wool into a Pasteur pipette.
Filter the sample solution through the glass wool plug directly into the NMR tube to remove any particulate matter.
Cap the NMR tube securely and label it clearly.
Protocol 2: Acquiring a 2D COSY Spectrum
This protocol provides a general workflow for acquiring a ¹H-¹H COSY spectrum.
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Insertion: Insert the prepared NMR tube into the magnet.
Locking and Shimming: Lock onto the solvent's deuterium signal and perform automated/manual shimming to optimize magnetic field homogeneity.[3]
Acquire a 1D ¹H Spectrum: Run a standard 1D proton spectrum to determine the spectral width and appropriate pulse parameters.
Set up the COSY Experiment:
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
Set the number of scans (NS) and dummy scans (DS) - typically 2 to 8 scans are sufficient for a moderately concentrated sample.
Set the number of increments in the indirect dimension (F1) - 128 or 256 is a common starting point.
Data Acquisition: Start the experiment.
Data Processing: Once acquisition is complete, the 2D data will be processed. This involves Fourier transformation in both dimensions, phasing, and baseline correction.
Data Tables for Quick Reference
Table 1: Typical ¹H Chemical Shifts for Alkenic and Allylic Protons [3][4][22][23]
Proton Type
Structure Example
Chemical Shift (δ, ppm)
Vinylic (Monosubstituted)
R-H C=CH₂
4.9 - 5.1
Vinylic (Geminal)
R₂C=CH ₂
4.6 - 5.0
Vinylic (cis-Disubstituted)
R-H C=CH -R
5.2 - 5.7
Vinylic (trans-Disubstituted)
R-H C=CH -R
5.4 - 5.9
Vinylic (Trisubstituted)
R₂C=CH -R
5.0 - 5.5
Allylic
R₂C=CH-CH ₃
1.8 - 2.5
Table 2: Characteristic ¹H-¹H Coupling Constants in Alkenes [6][7][8][9]
Coupling Type
Name
Range (Hz)
Typical (Hz)
²JHH
Geminal
0 - 3
2
³JHH (cis)
Vicinal
6 - 14
10
³JHH (trans)
Vicinal
11 - 18
16
⁴JHH
Allylic
0.5 - 3.0
2
Table 3: Typical ¹³C Chemical Shifts for Alkenic Carbons [2][7]
Carbon Type
Structure Example
Chemical Shift (δ, ppm)
Terminal Alkene
R-CH=C H₂
105 - 125
Internal Alkene
R-C H=C H-R
115 - 140
Substituted Alkene
R₂C =CR₂
130 - 170
References
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
Modgraph. (n.d.). Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]
Chemistry LibreTexts. (2023). 13.2.4: Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
University of Calgary. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems. [Link]
Alkene Purification Support Center: Troubleshooting Azeotropes & Close-Boiling Mixtures
Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Breaking Azeotropes and Purifying Alkenes Triage: Diagnostic & Decision Matrix Before attempting a separation, you must dia...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: ● Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Breaking Azeotropes and Purifying Alkenes
Triage: Diagnostic & Decision Matrix
Before attempting a separation, you must diagnose the nature of your mixture. Alkenes (olefins) frequently form azeotropes with their saturated analogs (alkanes), alcohols, or water due to similar molecular weights and polarity profiles.
User Decision Pathway:
Figure 1: Decision matrix for selecting the appropriate purification methodology based on mixture thermodynamics and operational scale.
Protocol A: The "Silver Bullet" (Argentation Chromatography)
Applicability: Lab-scale separation of alkenes from alkanes, or separation of cis/trans isomers.[1]
Mechanism:
-Complexation. Silver ions (Ag⁺) act as Lewis acids, forming reversible complexes with the -electrons of the alkene. Retention strength correlates with electron density: 1-alkenes < trans-alkenes < cis-alkenes < dienes .
Troubleshooting Guide: "My Column Provides No Separation"
Root Cause Analysis:
If your alkene elutes with the alkane front, your silver impregnation is likely insufficient or deactivated.
Corrective Protocol: Preparation of 10% w/w AgNO₃ Silica Gel
Impregnation:
Dissolve 10.0 g of Silver Nitrate (AgNO₃) in 100 mL of distilled water (add minimal methanol if solubility is slow, but pure water is preferred to prevent silica deactivation).
Add 90.0 g of activated Silica Gel (60 Å, 230–400 mesh) to a round-bottom flask.
Pour the silver solution over the silica. Shake vigorously to create a slurry.
Critical Step: Wrap the flask in aluminum foil. Ag⁺ is photo-reducible; light exposure turns it gray (metallic Ag), destroying separation capability.
Drying (The Activation):
Connect the flask to a rotary evaporator.
Spin at 60–70°C under vacuum until the silica flows freely as a white powder.
Validation: The resulting powder should be bright white. If it is gray or purple, oxidation has occurred—discard and restart in the dark.
Elution Strategy:
Pack the column in the dark (dim light).
Use a gradient starting with Hexanes (100%) to elute alkanes.
Slowly introduce Toluene or Ethyl Acetate (0% → 10%) to elute the alkene.
Protocol B: Breaking Water Azeotropes (Azeotropic Distillation)
Applicability: Removing water from alkene samples (e.g., Cyclohexene/Water azeotrope).
The Issue: Alkenes synthesized via dehydration of alcohols often contain residual water that cannot be removed by simple distillation because they form a minimum-boiling azeotrope.
Case Study: Cyclohexene Purification
Azeotrope Data: Cyclohexene (90%) / Water (10%) boils at 70.8°C.
Pure Cyclohexene BP: 83°C.
Operational Workflow:
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
Entrainer Selection: In this specific case, the alkene itself acts as the entrainer. For other alkenes, add Benzene (toxic) or Toluene (safer) if the alkene boils >100°C.
Process:
Reflux the mixture. The vapor (azeotrope) rises and condenses.
Phase Separation: In the trap, the condensate cools and separates into two phases. Water (d=1.00) sinks; Cyclohexene (d=0.81) floats.
Overflow: The upper organic phase flows back into the flask, while water is trapped.
Endpoint: Reflux until water droplets cease accumulating in the trap.
Protocol C: Process Scale – Extractive Distillation
Applicability: Industrial purification or large-scale process development where chromatography is too costly.
Concept: Adding a high-boiling solvent (Entrainer) that interacts selectively with one component, altering its activity coefficient (
) and relative volatility ().
Mechanism:
Unlike azeotropic distillation, the entrainer does not form a new azeotrope. It remains in the liquid phase, "holding back" the component it interacts with most strongly (usually the alkene due to polarity/polarizability).
Common Solvent Systems:
Target Separation
Azeotrope Type
Recommended Entrainer
Mechanism
Cyclohexane / Benzene
Close-Boiling
NMP (N-Methyl-2-pyrrolidone)
Polar interaction with aromatic ring
Propane / Propylene
Close-Boiling
Ag⁺-Ionic Liquids
Chemisorption (-complexation)
Butane / Butene
Close-Boiling
Acetonitrile / Water
Polarity modification
Ethanol / Water
Minimum Boiling
Ethylene Glycol
Hydrogen bonding with water
User Workflow (Simulation/Pilot):
Figure 2: Continuous extractive distillation setup. The solvent (entrainer) is fed at the top to ensure high concentration throughout the column, suppressing the volatility of the alkene.
FAQ: Rapid Fire Troubleshooting
Q: I cannot use Silver Nitrate (cost/sensitivity). Are there alternatives for isomers?A: Yes. For geometric isomers (cis/trans), Vacuum Swing Distillation may work if the vapor pressure curves cross at accessible pressures. Alternatively, Adsorptive Separation using Zeolite 5A can separate n-alkenes from branched isomers based on size exclusion.
Q: My alkene polymerized during distillation. What happened?A: Alkenes are prone to radical polymerization when heated, especially if peroxides are present.
Fix: Always test for peroxides using starch-iodide paper before heating.
Prevent: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (10–100 ppm) to the distillation pot.
Q: Can I use Ionic Liquids (ILs) in the lab?A: While effective, ILs are viscous and difficult to handle in standard glassware. They are best reserved for Supported Ionic Liquid Membranes (SILMs) or specific gas-liquid contactors. For liquid-liquid extraction in a sep funnel, Deep Eutectic Solvents (DES) like Choline Chloride:Urea are more manageable "green" alternatives to NMP.
References
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
NIST Chemistry WebBook. (2024). Thermophysical Properties of Fluid Systems: Cyclohexene/Water VLE Data. National Institute of Standards and Technology.[2][3]
Lei, Z., Li, C., & Chen, B. (2003). Extractive Distillation: A Review. Separation and Purification Reviews, 32(2), 121–213.
Eldridge, R. B. (1993).[4] Olefin/Paraffin Separation Technology: A Review. Industrial & Engineering Chemistry Research, 32(10), 2208–2212.
Shiflett, M. B., & Yokozeki, A. (2006). Separation of propylene/propane mixtures using ionic liquids. Journal of Chemical & Engineering Data, 51(2), 483-489.
optimizing reaction conditions for Diels-Alder cycloaddition
Topic: Optimizing Reaction Conditions for Diels-Alder Cycloaddition Role: Senior Application Scientist Status: Online | Ticket ID: DA-OPT-2024 Welcome to the Reaction Optimization Portal. I am Dr.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your cycloaddition is suffering from one of three critical failures: kinetic inertness (it won't react), thermodynamic reversibility (it falls apart), or selectivity erosion (you made the wrong isomer).
The Diels-Alder (DA) reaction is not magic; it is a slave to Frontier Molecular Orbital (FMO) theory. We do not "hope" for yields here; we engineer the HOMO-LUMO gap. Below is your troubleshooting architecture.
Module 1: Reactivity & Kinetics (The Engine)
User Issue: "My reaction is stalled. I've refluxed for 48 hours in toluene with no conversion."
Diagnosis: You have a wide HOMO-LUMO energy gap. Thermal energy alone is insufficient to overcome the activation barrier caused by Pauli repulsion between the reactants.
Troubleshooting Protocol
Q1: Have you correctly identified the electronic demand?
Normal Electron Demand (NEDDA): Electron-rich diene (High HOMO) + Electron-poor dienophile (Low LUMO).
The Fix: If you are running a NEDDA reaction, ensure your dienophile has strong Electron Withdrawing Groups (EWG) like nitro, cyano, or carbonyls. If not, you must lower the LUMO artificially.
Q2: Are you utilizing Lewis Acid Catalysis?
Lewis acids (LAs) coordinate to the basic site of the dienophile (usually a carbonyl oxygen).[2] This coordination withdraws electron density, significantly lowering the LUMO energy and reducing the energy gap.
Recommendation: Switch from thermal activation to catalytic activation.
Q3: Have you considered the "Hydrophobic Effect"?
Organic solvents are not always the answer. Breslow demonstrated that using water as a solvent can accelerate DA reactions by forcing the hydrophobic diene and dienophile together to minimize their surface area exposed to water.
The Fix: Try "On-Water" conditions. If solubility is zero, use 5.0 M LiCl in water. The salt increases the hydrophobic effect ("salting-out"), further compressing the transition state volume.
Module 2: Selectivity Control (The Steering)
User Issue: "I'm getting a 50:50 mixture of Endo/Exo isomers, or the wrong Regioisomer."
Diagnosis: You are relying on thermodynamics when you should be controlling kinetics. The Endo product is the kinetic product (formed faster due to secondary orbital interactions); the Exo product is thermodynamic (more stable).
Troubleshooting Protocol
Q1: Is your temperature too high?
High temperatures favor the thermodynamic product (Exo). To maximize Endo selectivity, you must lower the temperature.
Action: Cool the reaction to -78°C or 0°C and use a Lewis Acid to maintain the rate. The Lewis Acid enhances secondary orbital interactions, further favoring the Endo transition state.[4]
Q2: Are you using the "Endo Rule" effectively?
Mechanism: The Endo transition state is stabilized by favorable orbital overlap between the electron-withdrawing group of the dienophile and the
Optimization: If you are getting mixtures, switch to a Lewis Acid catalyst. LAs exaggerate the electronic polarization, making the "matching" of partial charges in the transition state more pronounced.
Module 3: Advanced Methodologies (Turbocharging)
User Issue: "My diene is acid-sensitive, and the reaction reverses (Retro-DA) upon heating."
Diagnosis: You are fighting entropy. The DA reaction has a negative activation volume (
).
Troubleshooting Protocol
Q1: Have you tried High-Pressure Synthesis?
Pressure is the conjugate variable to volume. Since the transition state is more compact than the starting materials, high pressure (10–15 kbar) accelerates the forward reaction while suppressing the Retro-DA (which increases volume).
Application: Ideal for sterically hindered substrates or thermally unstable adducts.
Q2: Are you performing Bioorthogonal Chemistry (IEDDA)?
For tetrazine ligations, the mechanism is Inverse Electron Demand.
Optimization: Do not use Lewis Acids here. Instead, tune the substituents.
Tetrazine (Diene): Add EWGs (Pyridine, Pyrimidine rings) to lower LUMO.
Dienophile: Use strained alkenes (Trans-cyclooctene - TCO). The strain energy release drives the reaction, giving rates
without catalysts.
Visualizing the Logic
Figure 1: Reaction Optimization Decision Tree
Caption: A logical workflow for troubleshooting stalled or non-selective Diels-Alder reactions.
Standardized Experimental Protocols
Protocol A: Lewis Acid Catalyzed Diels-Alder (General)
Best for: Increasing rate and Endo-selectivity in NEDDA reactions.
Preparation: Flame-dry a round-bottom flask and cool under Argon.
Loading: Add Dienophile (1.0 equiv) and anhydrous solvent (
or Toluene).
Activation: Cool to -78°C (or 0°C). Add Lewis Acid (e.g.,
or ) dropwise (0.1 – 1.0 equiv). Stir for 15 min.
Note: Coordination is often visible by a color change (yellow/orange).
Addition: Add Diene (1.2 – 1.5 equiv) slowly to control exotherm.
Monitoring: Monitor by TLC. If sluggish, slowly warm to RT.
Quench: Quench with saturated
(aq).
Protocol B: Aqueous "On-Water" Diels-Alder
Best for: Green chemistry, accelerating slow reactions via hydrophobic effect.
Mixture: In a vial, suspend Dienophile (1.0 equiv) and Diene (1.5 equiv) in 5.0 M LiCl (aq) or pure water.
Agitation: Vigorously stir (magnetic stirring is critical). The reaction is heterogeneous; reagents float on water.
Reaction: Stir at RT for 4–24 hours.
Workup: The product often precipitates as a solid or oil. Filter or extract with minimal Ethyl Acetate.
Why LiCl? It increases the surface tension of water, forcing the organic reagents together more tightly (Salting-out effect).
Quantitative Data: Catalyst Impact
Catalyst
Condition
Relative Rate ()
Endo:Exo Ratio
Notes
None (Thermal)
Toluene, 25°C
1
70:30
Baseline reference.
(5M)
~100
85:15
"Pocket solvent" effect.
Water
"On-Water"
~700
90:10
Hydrophobic acceleration.
, 0°C
>98:2
Strong activation; moisture sensitive.
/
95:5
Recyclable, water-tolerant.
References
Breslow, R. (1991).[7] Hydrophobic Effects on Simple Organic Reactions in Water.[7] Accounts of Chemical Research.
Sauer, J. (1990).[3] The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity.[3][8][9] Journal of the American Chemical Society.[10]
Houk, K. N. (2020). High-Pressure-Promoted and Facially Selective Diels–Alder Reactions. The Journal of Organic Chemistry.
Kobayashi, S. (1994). Rare Earth Metal Triflates as Water-Tolerant Lewis Acid Catalysts. Synlett.
Rideout, D. C., & Breslow, R. (1980).[10][11] Hydrophobic acceleration of Diels-Alder reactions.[10] Journal of the American Chemical Society.[10]
comparison of reactivity between 2,3-Dimethyl-1-butene and 2,3-Dimethyl-2-butene
The following guide provides an in-depth technical comparison of 2,3-Dimethyl-1-butene and 2,3-Dimethyl-2-butene , designed for researchers in organic synthesis and drug development. Executive Summary & Structural Contex...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 2,3-Dimethyl-1-butene and 2,3-Dimethyl-2-butene , designed for researchers in organic synthesis and drug development.
This guide differentiates the reactivity profiles of two constitutional isomers: 2,3-Dimethyl-1-butene (DMB-1) and 2,3-Dimethyl-2-butene (DMB-2) , also known as Tetramethylethylene (TME).
While they share the same carbon skeleton, their olefinic substitution patterns dictate vastly different thermodynamic stabilities and kinetic behaviors. DMB-2 is the thermodynamic sink (most stable) but often the kinetic leader in electrophilic reactions due to its electron-rich tetrasubstituted double bond. DMB-1 serves as a less sterically hindered alternative for specific functionalizations.
Feature
2,3-Dimethyl-1-butene (DMB-1)
2,3-Dimethyl-2-butene (DMB-2)
Structure
Terminal Alkene (1,1-Disubstituted)
Internal Alkene (Tetrasubstituted)
Electronic Character
Moderately Electron-Rich
Highly Electron-Rich (High HOMO)
Thermodynamic Stability
Lower ( kJ/mol)
Higher ( kJ/mol)
Key Application
Precursor for terminal functionalization
Standard Trap for Singlet Oxygen ()
Steric Hindrance
Low at terminus
High (Four Methyl Groups)
Reactivity Profile Comparison
Electrophilic Addition: The "Electronic vs. Steric" Paradox
In classical electrophilic additions (e.g., Epoxidation, Hydration), DMB-2 reacts significantly faster than DMB-1. This is counter-intuitive if one considers only steric hindrance. However, the four methyl groups in DMB-2 hyperconjugatively donate electron density into the
-system, raising the Highest Occupied Molecular Orbital (HOMO) energy. This electronic activation lowers the activation energy for attacking electrophiles, overcoming the steric penalty.
Epoxidation (m-CPBA): DMB-2 is one of the most reactive alkenes known towards peracids. The reaction is concerted, and the electron-rich nature of DMB-2 stabilizes the transition state more effectively than DMB-1.
Acid-Catalyzed Hydration: Both isomers yield tertiary alcohols. However, DMB-2 protonates rapidly to form a tertiary carbocation. While DMB-1 also forms a tertiary carbocation upon protonation at C1, DMB-2's higher electron density often leads to faster initial protonation rates.
Singlet Oxygen (
) Trapping
DMB-2 is the "Gold Standard" chemical trap for Singlet Oxygen.
The reaction proceeds via an "ene" mechanism (or a perepoxide-like transition state). DMB-2 reacts at a near-diffusion-controlled rate (
), making it the benchmark for measuring lifetimes. DMB-1 reacts slower due to lower electron density and fewer allylic hydrogens available for the abstraction step.
Ozonolysis & Structural Elucidation
Ozonolysis provides a definitive method to distinguish the two isomers based on cleavage products.
DMB-1: Yields Formaldehyde and 3-Methyl-2-butanone (Isopropyl Methyl Ketone).
Visualized Reactivity Pathways[4]
The following diagram illustrates the divergent reaction pathways for both isomers.
Figure 1: Divergent reaction pathways. Note that Acid-Catalyzed Hydration yields the same thermodynamic product (Markovnikov addition) for both, but Ozonolysis and Bromination yield structurally distinct products.
Experimental Protocols
Protocol A: Singlet Oxygen Trapping (Kinetic Benchmarking)
Objective: Use DMB-2 to quantify singlet oxygen generation from a photosensitizer.
Why DMB-2? Its high reactivity ensures it captures
before solvent deactivation occurs.
Preparation: Dissolve the photosensitizer (e.g., Rose Bengal,
M) in deuterated solvent ( or ).
Substrate Addition: Add 2,3-Dimethyl-2-butene (DMB-2) at a concentration of
M.
Irradiation: Irradiate the sample with a light source appropriate for the sensitizer (e.g., 532 nm laser or Tungsten lamp) at controlled temperature (
).
Monitoring: Monitor the disappearance of the DMB-2 methyl signals (
ppm) and the appearance of the hydroperoxide product signals ( ppm for vinyl protons) via -NMR.
Objective: Demonstrate the superior electron density of DMB-2 over DMB-1.
Mixture: Prepare a 1:1 molar mixture of DMB-1 and DMB-2 (1 mmol each) in
(10 mL).
Reagent: Cool to
. Add 0.5 equivalents of m-CPBA (meta-Chloroperoxybenzoic acid) dropwise. Limiting the oxidant forces competition.
Reaction: Stir for 30 minutes. Quench with saturated
.
Analysis: Analyze the organic layer via GC-MS or NMR.
Result: You will observe
conversion of DMB-2 to its epoxide (Tetramethylethylene oxide) and minimal conversion of DMB-1 . This confirms the electronic dominance of the tetrasubstituted alkene.
Mechanistic Insight: The Singlet Oxygen "Ene" Reaction
The reaction of DMB-2 with singlet oxygen is unique. Unlike standard radical autoxidations, it proceeds through a concerted-like pathway involving an exciplex or perepoxide intermediate.
Figure 2: The "Ene" reaction mechanism. DMB-2's high HOMO energy facilitates the initial interaction with the LUMO of singlet oxygen.
References
NIST Chemistry WebBook. 2,3-Dimethyl-2-butene Thermochemistry Data. National Institute of Standards and Technology.[1] Link
Foote, C. S., & Clennan, E. L. (1995). Properties and Reactions of Singlet Oxygen.[2][3] In Active Oxygen in Chemistry (pp. 105-140). Springer.[1][4] Link
Gollnick, K., & Schenck, G. O. (1964). Mechanism and Stereoselectivity of Photosensitized Oxygen Transfer Reactions. Pure and Applied Chemistry. Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][4] (Referencing relative rates of epoxidation). Link
University of York. Epoxidation of 2,3-Dimethyl-2-Butene by Acetylperoxyl Radical. (Kinetic data on tetrasubstituted alkene reactivity). Link
Validating 2,3-Dimethyl-1-butene Purity: A Comparative Guide to GC-MS vs. FID & NMR
Executive Summary The Challenge: 2,3-Dimethyl-1-butene (2,3-DMB-1) is a critical olefinic intermediate. Its validation is complicated by its high volatility (BP: 55.6°C) and the presence of its thermodynamic isomer, 2,3-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 2,3-Dimethyl-1-butene (2,3-DMB-1) is a critical olefinic intermediate. Its validation is complicated by its high volatility (BP: 55.6°C) and the presence of its thermodynamic isomer, 2,3-dimethyl-2-butene (2,3-DMB-2, Tetramethylethylene), which often co-exists from synthesis (propylene dimerization).
The Solution: While GC-FID is the industry standard for quantitative assay (Area %), it lacks the specificity to identify unexpected synthesis byproducts or confirm isomer identity definitively. GC-MS is the superior tool for validation , providing mass spectral confirmation of the carbon skeleton and identifying unknown impurities that co-elute or elute near the main peak.
This guide outlines a "Triangulated Validation" approach:
GC-MS: For impurity identification and isomer resolution.
GC-FID: For robust, linear quantification (Assay).
H-NMR: For absolute structural confirmation (Isomer ratio).
Part 1: Critical Analysis of Validation Methods
Feature
GC-MS (The Validator)
GC-FID (The Quantifier)
H-NMR (The Structural Truth)
Primary Role
Impurity ID & Specificity Check
Purity Assay (Area %)
Isomer Confirmation
Isomer Resolution
High (via Retention Time + MS Pattern)
High (via Retention Time only)
Absolute (Distinct chemical shifts)
Sensitivity (LOD)
Excellent (< 1 ppm)
Good (~10 ppm)
Poor (> 0.1%)
Linearity
Moderate (Saturation possible)
Excellent (Wide dynamic range)
Excellent
Blind Spot
Quant accuracy varies by ionization
"Blind" to peak identity
Trace impurities lost in noise
Why GC-MS Wins for Validation
In synthesis development, you cannot assume the "99%" peak is your target. 2,3-DMB-1 can isomerize to 2,3-DMB-2 under acidic conditions or heat. GC-FID identifies peaks solely by time; if the flow rate shifts, you might misidentify the isomer. GC-MS provides a "fingerprint" (Mass Spectrum) and retention time, ensuring the peak is the correct C6 olefin.
Part 2: Experimental Protocol (GC-MS)
Objective: Separate 2,3-DMB-1 from 2,3-DMB-2 and identify trace oligomers (C9/C12).
1. Instrumentation & Conditions
System: Agilent 7890/5977 (or equivalent single quadrupole MS).
Column:DB-1 (100% Dimethylpolysiloxane) or HP-PONA .
Rationale: A non-polar phase separates hydrocarbons purely by boiling point. Since 2,3-DMB-1 (56°C) and 2,3-DMB-2 (73°C) have a 17°C difference, a thick film non-polar column offers the best resolution.
Dimensions: 60m
0.25mm 1.0m (Thicker film helps retain volatiles).
Inlet: Split/Splitless.
Mode: Split (Ratio 100:1). Essential to prevent column overload and peak fronting.
Temp: 200°C.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
2. Temperature Program (The "Volatiles" Method)
The low boiling point requires a low initial temperature to focus the peak.
Solvent Delay: 2.5 min (Adjust to elute solvent but catch DMB-1).
Part 3: Data Analysis & Interpretation[2][3]
1. Chromatographic Separation (Isomers)
On a DB-1 column, elution follows boiling point order:
2,3-Dimethyl-1-butene (Target): Elutes first (~56°C BP).
2,3-Dimethyl-2-butene (Impurity): Elutes second (~73°C BP).
Validation Criterion: Baseline resolution (
) must be achieved between these two peaks.
2. Mass Spectral Identification
Both isomers have a Molecular Ion (
) of 84 Da . You must rely on the fragmentation pattern and retention index.
2,3-Dimethyl-1-butene:
: 84
Base Peak: m/z 69 (
, loss of methyl).
Key Fragment: m/z 41/55 (Allylic fragments).
2,3-Dimethyl-2-butene:
: 84
Base Peak: m/z 69 (Very stable cation formation).
Differentiation: The spectra are nearly identical. Retention Time is the primary discriminator.
3. NMR Cross-Validation (The "Gold Standard" Check)
If GC-MS shows a single peak, confirm structure with
H-NMR (CDCl).
2,3-DMB-1: Shows olefinic protons at
4.6–4.7 ppm (singlets/fine splitting).
2,3-DMB-2: Shows NO olefinic protons . Only a strong singlet at
1.64 ppm (12 equivalent methyl protons).
Protocol: Integrate the olefinic region (4.5-5.0 ppm) vs. the methyl region. If the integral ratio deviates from theory, the "single" GC peak contains the tetra-substituted isomer.
Part 4: Visualization of the Validation Workflow
Caption: Figure 1. The "Triangulated Validation" workflow ensures that quantitative purity (FID) is backed by specific structural identity (MS & NMR), preventing the misidentification of thermodynamic isomers.
Part 5: References
National Institute of Standards and Technology (NIST). (2023). 1-Butene, 2,3-dimethyl- Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. Link
Agilent Technologies. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene (Application Note 5991-1526EN). Link
ChemicalBook. (2024). 2,3-Dimethyl-1-butene NMR and Physical Properties. Link
Restek Corporation. (2020). Retention Cross-over Phenomenon in Gas Chromatography. Link
Precision in Vibrational Spectroscopy: Bridging the Gap Between Experiment and DFT
Executive Summary In pharmaceutical development, vibrational spectroscopy (IR and Raman) is the primary tool for polymorph identification and crystallinity verification. However, a critical "assignment gap" exists: exper...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical development, vibrational spectroscopy (IR and Raman) is the primary tool for polymorph identification and crystallinity verification. However, a critical "assignment gap" exists: experimental spectra are complex and anharmonic, while standard Density Functional Theory (DFT) calculations are harmonic and gas-phase based. This often leads to a systematic overestimation of frequencies by 4–10%.
This guide provides a rigorous framework for reconciling these differences. We compare the industry-standard functional (B3LYP ) against dispersion-corrected alternatives (wB97X-D ), provide validated scaling protocols, and detail the experimental workflows necessary to generate publication-quality data.
Part 1: The Physics of Discrepancy
To accurately compare data, one must understand the source of error. The mismatch between calculated (
) and experimental () frequencies arises from three physical realities:
Anharmonicity: DFT assumes a harmonic potential (parabola) where the restoring force is proportional to displacement. Real chemical bonds follow a Morse potential; as energy increases, bonds weaken and lengthen, lowering the frequency.
Basis Set Incompleteness: Finite basis sets (e.g., 6-31G*) artificially constrain electron flexibility, leading to stiffer bonds and higher calculated frequencies.
Phase Effects: Calculations are typically performed in a vacuum (gas phase). Experimental drug compounds are often solid-state (crystal lattice) or in solution, where intermolecular forces (hydrogen bonding, stacking) significantly shift vibrational modes.
Part 2: Comparative Analysis of Computational Methods
For drug-like organic molecules, the choice of functional is the single largest variable in accuracy.
Pros: Massive literature benchmarking; computationally inexpensive; accurate for simple organic covalent bonds.
Cons: Fails to account for dispersion forces (van der Waals). In flexible drug molecules, this leads to incorrect conformer geometries and inaccurate low-frequency modes (fingerprint region).
Verdict: Acceptable for rigid small molecules; obsolete for large, flexible APIs (Active Pharmaceutical Ingredients).
Option B: wB97X-D / M06-2X (The Modern High-Fidelity Choice)
Description: Range-separated hybrid functionals with dispersion corrections.
Verdict:Recommended for all pharmaceutical applications involving crystal packing or supramolecular structures.
Data Comparison: Carbonyl Stretch in Acetophenone
Demonstrating the impact of scaling and functional choice.
Method
Raw Frequency ()
Scaling Factor
Scaled Frequency ()
Exp. Frequency (Liquid Film)
Error ()
B3LYP / 6-31G(d)
1755
0.961
1687
1685
+2
HF / 6-31G(d)
1890
0.895
1692
1685
+7
wB97X-D / 6-311+G(d,p)
1735
0.970
1683
1685
-2
Unscaled DFT
1755
1.000
1755
1685
+70 (Critical Fail)
Note: The "Unscaled" error of +70
is typical. Without scaling, DFT data is qualitatively useful but quantitatively invalid for assignment.
Part 3: Strategic Workflows
Diagram 1: The Assignment Workflow
This self-validating loop ensures that the calculated structure matches the physical reality before spectral assignment begins.
Caption: A closed-loop workflow for validating vibrational assignments. Note the critical check for imaginary frequencies to ensure a ground-state structure.
Part 4: Experimental Protocol (FTIR & Raman)
To minimize experimental artifacts that complicate comparison, follow this "Clean Data" protocol.
Sample Preparation
FTIR (Solid State): Do not use KBr pellets if possible. The high pressure can induce polymorphic transitions.
Preferred:ATR (Attenuated Total Reflectance) with a Diamond crystal.
Correction: ATR data requires an intensity correction (
) because penetration depth depends on wavelength.
Raman: Use a low laser power (<10 mW) to prevent sample heating, which shifts peaks to lower frequencies (thermal expansion mimics anharmonicity).
Data Acquisition
Resolution: Set to 2
. Standard DFT peaks have a Full Width at Half Maximum (FWHM) of ~4-10 . Lower resolution (4 ) blurs multiplets.
Accumulations: Minimum 64 scans to improve Signal-to-Noise (SNR) ratio, essential for identifying weak overtone bands.
Part 5: Computational Protocol
Geometry Optimization
You cannot calculate frequencies on a structure that is not a stationary point on the Potential Energy Surface (PES).
Directive: Set convergence criteria to Opt=Tight (RMS Force <
).
Solvation: If the experiment is in solution, use a PCM (Polarizable Continuum Model). If solid, use gas phase but be aware of H-bond shifts.
Frequency Calculation & Scaling
Step 1: Run the frequency calculation on the optimized geometry.
Step 2: Verify no imaginary frequencies exist (unless searching for a Transition State).
Step 3: Apply the scaling factor.
Formula:
Source: Use the NIST CCCBDB database [1] to find the
specific to your Functional/Basis Set combination.
Diagram 2: Functional Selection Matrix
Choosing the right tool for the molecular system.
Caption: Decision tree for selecting the appropriate DFT functional based on molecular flexibility and composition.
Part 6: Advanced Assignment (PED)
Visual inspection of atomic motions (using software like GaussView or Avogadro) is subjective. For rigorous assignment, calculate the Potential Energy Distribution (PED) .
Mechanism: PED decomposes a vibrational mode into contributions from internal coordinates (bond stretches, angle bends).
Tools: VEDA (Vibrational Energy Distribution Analysis) or GAR2PED.
References
NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). "Vibrational Frequency Scaling Factors." National Institute of Standards and Technology.[Link]
Merrick, J. P., Moran, D., & Radom, L. (2007). "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]
Scott, A. P., & Radom, L. (1996).[1] "Harmonic vibrational frequencies: an evaluation of Hartree-Fock, Møller-Plesset, quadratic configuration interaction, density functional theory, and semiempirical scale factors." The Journal of Physical Chemistry, 100(41), 16502-16513. [Link]
Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections."[2] Physical Chemistry Chemical Physics, 10(44), 6615-6620. [Link]
Thermodynamic Stability of Branched vs. Linear Alkenes: A Comparative Technical Guide
Part 1: Executive Summary & Core Directive The Core Directive: In organic synthesis and thermodynamic modeling, the stability of alkenes is not merely a textbook trend but a critical parameter governing product distribut...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
The Core Directive: In organic synthesis and thermodynamic modeling, the stability of alkenes is not merely a textbook trend but a critical parameter governing product distribution (Zaitsev’s rule), fuel efficiency, and metabolic stability. This guide moves beyond the basic "substitution rule" to provide a rigorous, data-driven analysis of why branched (more substituted) alkenes differ thermodynamically from their linear (less substituted) isomers and how to experimentally validate these differences.
The Verdict: Branched alkenes—specifically those where branching increases the substitution pattern on the double bond—are thermodynamically more stable than their linear, terminal counterparts. This stability is quantified by Heat of Hydrogenation (
) , where a lower (less negative) value indicates a more stable starting alkene.[1]
Part 2: Quantitative Comparison (The Data)
To objectively compare stability, we must look at structural isomers.[2] The most precise metric is the Heat of Hydrogenation (
), as it measures the energy released when the double bond is converted to a single bond. Since the product (alkane) is often identical or energetically similar, the difference in directly reflects the stability of the alkene.[3]
Table 1: Thermodynamic Stability of C4 and C5 Alkene Isomers
Data sourced from NIST Chemistry WebBook and standard thermochemical references.
Alkene Structure
Classification
Substitution
(kcal/mol)
(kJ/mol)
Relative Stability
1-Butene
Linear / Terminal
Monosubstituted
-30.3
-126.8
Lowest
cis-2-Butene
Linear / Internal
Disubstituted
-28.6
-119.7
Moderate
Isobutylene (2-methylpropene)
Branched
Disubstituted
-28.1
-117.6
High
trans-2-Butene
Linear / Internal
Disubstituted
-27.6
-115.5
High
1-Pentene
Linear / Terminal
Monosubstituted
-30.1
-125.9
Lowest
2-Methyl-2-butene
Branched
Trisubstituted
-26.9
-112.5
Highest
Key Insight:
Isobutylene vs. 1-Butene: Isobutylene (branched) releases ~2.2 kcal/mol less energy than 1-butene (linear). This means isobutylene sits at a lower potential energy well and is thermodynamically more stable.
The "Branching" Effect: The stability is driven primarily by the degree of substitution on the
carbons. 2-Methyl-2-butene (trisubstituted) is significantly more stable than 1-pentene (monosubstituted).
Part 3: Mechanistic Underpinnings (Causality)
Why does placing a methyl group on the double bond stabilize the molecule?
Hyperconjugation (The Dominant Factor)
This is the stabilizing interaction between the filled
bonding orbital of an adjacent C-H or C-C bond and the empty antibonding orbital of the alkene.[1]
Mechanism: The alkyl group acts as an electron donor.[1][2] The
electrons delocalize slightly into the system.
Quantification: More alkyl substituents = more
bonds available for overlap = greater stabilization.[1][4][5]
1-Butene:[2][6][7][5][8] 2 hyperconjugative hydrogens (from the ethyl group).
Isobutylene: 6 hyperconjugative hydrogens (from two methyl groups).
Bond Strength (
vs.
)
An
-hybridized carbon has more -character (33%) than an carbon (25%).[5]
Electrons in
orbitals are held closer to the nucleus, making C-C bonds stronger than C-C bonds.
Branched/Substituted Alkenes maximize the number of strong
bonds.
Visualization: Stability Hierarchy
The following diagram illustrates the energy landscape. The "Reaction Coordinate" moves from the alkene to the hydrogenated alkane state.
Figure 1: Energy diagram comparing heats of hydrogenation. Higher starting position indicates lower thermodynamic stability.
Part 4: Experimental Protocol (Self-Validating System)
To verify these values in a laboratory setting, Solution-Phase Reaction Calorimetry is the gold standard. Combustion calorimetry is less accurate for isomers because the heat of combustion is massive compared to the small stability differences.
Instrument: Isothermal Titration Calorimeter (ITC) or a dedicated Reaction Calorimeter (e.g., Parr 6755).
Solvent: Glacial Acetic Acid or Hexane (must be inert to
under conditions).
Catalyst: 10% Pd/C or PtO
(Adams' catalyst).
2. Workflow Diagram
Figure 2: Workflow for solution-phase hydrogenation calorimetry.
3. Step-by-Step Methodology
Calibration: Calibrate the calorimeter using a standard reaction (e.g., hydrogenation of cyclohexene,
kcal/mol) to determine the heat capacity of the system.
Baseline Establishment: Suspend the catalyst (Pd/C) in the solvent within the reaction vessel. Purge with
gas (1 atm) and stir until thermal equilibrium is reached (baseline drift < 0.001 °C/min).
Initiation: Inject a known mass (approx. 1-2 mmol) of the target alkene (e.g., 1-butene) into the vessel.
Data Acquisition: Record the temperature rise (
) or heat flow required to maintain isothermal conditions. The reaction is complete when heat flow returns to baseline.
Calculation:
Where is total heat evolved (Joules) and is moles of alkene.[7]
4. Validation Checks (Trustworthiness)
Catalyst Poisoning Check: Inject a second aliquot of alkene. If
decreases, the catalyst surface is deactivated.
Hydrogen Uptake: Monitor
consumption manometrically. It must match the stoichiometry (1:1) to ensure no side reactions (like polymerization) occurred.
Part 5: Implications for Research & Development
Synthetic Planning (Zaitsev's Rule): In elimination reactions (E1/E2), the major product is the most stable alkene (the Zaitsev product). Understanding this stability hierarchy allows chemists to predict product ratios. For example, dehydration of 2-methyl-2-butanol yields primarily 2-methyl-2-butene (trisubstituted, stable) rather than 2-methyl-1-butene (disubstituted).
Fuel Stability: Highly branched alkenes are desirable in gasoline for their high octane ratings, but their thermodynamic stability makes them harder to ignite compared to linear isomers. However, they are less prone to spontaneous polymerization during storage.
References
NIST Chemistry WebBook. Thermochemical Data for 1-Butene, cis-2-Butene, trans-2-Butene, and Isobutylene. National Institute of Standards and Technology.[10]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter on Thermodynamic Stability of Alkenes).
Kistiakowsky, G. B., et al. (1935). Heats of Organic Reactions.[3][5][8][9][11] I. The Apparatus and the Heat of Hydrogenation of Ethylene. Journal of the American Chemical Society, 57(1), 65–75.
Rogers, D. W., & Dejroongruang, K. (1988).[11] Enthalpies of hydrogenation of the n-heptenes and the methylhexenes. The Journal of Chemical Thermodynamics, 20(6), 675-680.
A Researcher's Guide to the Energy Landscapes of Carbocation Rearrangements
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product outcomes and designing novel synthetic pathways. Among the most fundamen...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product outcomes and designing novel synthetic pathways. Among the most fundamental yet complex transformations in organic chemistry are carbocation rearrangements. These reactions, driven by the pursuit of stability, dictate the skeletal framework of molecules in numerous synthetic and biosynthetic processes.[1] This guide provides an in-depth comparison of the energy profiles of common carbocation rearrangements, grounded in experimental and computational evidence, to offer a predictive framework for these often-elusive transformations.
Part 1: The Energetic Driving Force of Stability
Carbocations are high-energy, transient intermediates characterized by a positively charged, electron-deficient carbon atom.[2] Their existence is fleeting, but their consequences are profound. The inherent instability of a carbocation is the primary driving force for rearrangement.[3] The energetic favorability of these shifts is governed by a simple principle: a less stable carbocation will rearrange to a more stable one if a viable pathway exists.
The stability of carbocations is dictated by two main electronic effects:
Inductive Effects: Alkyl groups are electron-donating. The more alkyl groups attached to the positively charged carbon, the more the charge is dispersed and stabilized.[4][5]
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation, further spreading the positive charge.[4][5][6]
These effects lead to a clear hierarchy of stability: tertiary (3°) > secondary (2°) > primary (1°) > methyl .[4][6] Resonance stabilization, such as in benzylic or allylic carbocations, can elevate their stability to be even greater than that of a tertiary carbocation.[2][4]
This stability gradient creates a thermodynamic "downhill" path that carbocations will follow. The reaction proceeds through a transition state, and the energy required to reach this state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Therefore, rearrangements that lead to a significantly more stable carbocation are generally kinetically favored.[2]
Part 2: Comparative Analysis of Rearrangement Energy Profiles
The most common types of carbocation rearrangements are 1,2-shifts, where a substituent on an adjacent carbon migrates to the carbocation center.[7] This migration is not random; there is a distinct hierarchy in the migratory aptitude of different groups, which is reflected in the activation energy of the transition state.
1,2-Hydride vs. 1,2-Alkyl (Methyl) Shifts
When a secondary carbocation is adjacent to a carbon atom that could offer either a hydrogen or an alkyl group for migration, a choice arises. The energy profiles of these competing pathways determine the product outcome.
1,2-Hydride Shift: This involves the migration of a hydrogen atom with its pair of electrons (a hydride ion, H:⁻).[8][9] Hydride shifts are exceptionally common and typically have a very low activation energy. The small size and high charge density of the hydride ion facilitate its migration.
1,2-Alkyl Shift: This involves the migration of an alkyl group (e.g., a methyl group, CH₃:⁻).[9][10] While also common, 1,2-alkyl shifts generally have a higher activation energy compared to a competing 1,2-hydride shift. This is because breaking a C-C bond requires more energy than breaking a C-H bond, and the migrating alkyl group is bulkier.
The cardinal rule is that a rearrangement will only occur if it leads to a more stable carbocation.[3] A shift that would convert a secondary carbocation into another secondary carbocation, for instance, is not energetically favorable and will not occur.
Rearrangement Type
Migrating Group
Relative Activation Energy (Ea)
Typical Scenario
Driving Force
1,2-Hydride Shift
Hydrogen (H:⁻)
Low
2° carbocation forming a more stable 3° carbocation.
High migratory aptitude of hydride; formation of a more stable carbocation.
1,2-Alkyl Shift
Alkyl Group (e.g., CH₃:⁻)
Moderate to High
2° carbocation adjacent to a quaternary carbon rearranging to a 3° carbocation.
Formation of a more stable carbocation when no hydride is available to shift.
Wagner-Meerwein
H, Alkyl, or Aryl
Variable (often low)
Rearrangements in cyclic or bicyclic systems, often involving ring strain.
Relief of ring strain and/or formation of a more substituted carbocation.
Pinacol Rearrangement
Alkyl or Aryl
Variable
Protonated 1,2-diols (vicinal diols).
Formation of a highly stable resonance-stabilized cation and subsequent carbonyl group.
Wagner-Meerwein Rearrangements
The Wagner-Meerwein rearrangement is a broader class of 1,2-shifts that often occur in cyclic and bicyclic systems, such as those found in terpenes.[11][12][13] The energy profile is influenced not only by the increase in carbocation stability but also by changes in ring strain. For example, the expansion of a strained four-membered ring to a less strained five-membered ring can provide a significant thermodynamic driving force, lowering the overall energy of the system.[5][10] These rearrangements are known to be facile, sometimes occurring at temperatures as low as -120 °C.[11][12]
Pinacol Rearrangement
The pinacol rearrangement presents a unique energy landscape. It begins with the protonation of a 1,2-diol, followed by the loss of water to form a carbocation. The key step is the 1,2-shift of an alkyl or aryl group, which is powerfully driven by the formation of a resonance-stabilized intermediate where the positive charge is shared with the adjacent oxygen atom. This intermediate is significantly more stable than a typical tertiary carbocation. Deprotonation then yields a stable ketone or aldehyde.[14]
Part 3: Visualizing the Energy Landscapes
To better understand the kinetics and thermodynamics, we can visualize the reaction pathways using energy profile diagrams.
General Carbocation Rearrangement Pathway
This diagram illustrates a typical Sₙ1 reaction where an initial, less stable secondary carbocation (Intermediate 1) is formed. It must overcome a transition state (TS₂) to rearrange into a more stable tertiary carbocation (Intermediate 2), which is at a lower energy level. This rearranged intermediate then reacts to form the major product.
Caption: Energy profile for a reaction involving carbocation rearrangement.
Competing 1,2-Hydride vs. 1,2-Methyl Shift
This diagram shows a scenario where a secondary carbocation can rearrange via two competing pathways. The path for the 1,2-hydride shift has a lower activation energy (Ea,hydride) than the 1,2-methyl shift (Ea,methyl), making it the kinetically favored pathway, leading to the major product.
Executive Summary: The Volatility Protocol As researchers, we often treat 2,3-Dimethyl-1-butene (DMB) simply as a high-value alkene intermediate.[1][2][3] However, from a waste management perspective, it is a Type I Stat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Volatility Protocol
As researchers, we often treat 2,3-Dimethyl-1-butene (DMB) simply as a high-value alkene intermediate.[1][2][3] However, from a waste management perspective, it is a Type I Static Hazard and a Potential Peroxide Former .[1]
With a flash point of -28°C (-18.4°F) , this compound generates explosive vapors at every standard laboratory temperature.[1][4] It does not need a heat source to ignite; it only needs a spark. Furthermore, as an alkene, it possesses the latent ability to auto-oxidize into peroxides or initiate exothermic polymerization upon aging.[1]
Immediate Action Required: If you discover a container of DMB that is older than 12 months, has visible crystals around the cap, or shows cloudiness, DO NOT OPEN IT. Initiate the Remote Handling Protocol immediately (See Section 3).[1]
Chemical Profile & Risk Assessment
Effective disposal requires understanding the physical properties that drive the hazard. DMB is not just "flammable"; it is hyper-volatile.[1]
Property
Value
Operational Implication
CAS Number
563-78-0
Unique Identifier for Waste Manifests
Flash Point
-28°C (-18.4°F)
CRITICAL: Vapors are ignitable even in cold rooms.[1][2][3]
Boiling Point
55–56°C
High volatility; rapid pressure buildup in waste containers.[2][3]
Density
0.68 g/mL
Lighter than water; floats on aqueous spills (fire spreading risk).[2][3]
Dielectric Constant
Low (Non-polar)
High Static Generator: Accumulates charge during pouring.[2][3]
To ensure safety, you must understand the causality behind these protocols.
A. The Static Ignition Loop
DMB is a non-conductive hydrocarbon. When you pour it into a waste drum, the friction of the liquid against the vessel walls generates an electrostatic charge.[1] Because DMB cannot dissipate this charge (low conductivity), the potential builds up until it arcs to the nearest ground—usually the metal rim of the waste container.[1]
The Fix: You must bond the source container to the receiving container and ground the receiving container to an earth ground.
B. The Peroxide/Polymerization Trap
Unlike ethers, which form explosive peroxide crystals directly, alkenes like DMB often undergo free-radical auto-oxidation.[1] This creates hydroperoxides that can:
Act as initiators for exothermic polymerization (runaway reaction in the waste drum).
Concentrate into explosive residues if the waste is distilled or evaporated.[5][6]
Pre-Disposal Stabilization Protocol
Before moving DMB to a waste stream, you must validate its stability.[1]
Crystals/Solids:STOP. Do not touch or attempt to open. Contact EHS for robotic/remote removal.
Viscous/Cloudy: Indicates polymerization. Treat as high-hazard reactive waste.[1][7]
Step 2: Peroxide Quantification
If the container has been opened for >6 months, test for peroxides using semi-quantitative strips (e.g., Quantofix®).[1]
< 20 ppm: Safe for standard solvent waste.
20–100 ppm: Treat with reducing agent (ferrous sulfate or sodium metabisulfite) before disposal.[1]
> 100 ppm: Contact EHS.[6] Chemical neutralization is required before transport.
Operational Disposal Workflow
This workflow ensures compliance with 40 CFR 261 (RCRA) and minimizes physical risk.
Figure 1: Decision Matrix for 2,3-Dimethyl-1-butene Disposal.[1][2][3] Note the critical "Stop" points for aged or crystallized material.[1]
Step 3: Segregation
NEVER mix DMB waste with:
Oxidizers: Nitric acid, perchloric acid, or hydrogen peroxide.[1] (Immediate fire/explosion).[1]
Halogenated Solvents: While chemically compatible, mixing DMB (non-halogenated) with chloroform/DCM creates a mixed waste stream that is significantly more expensive to incinerate. Keep it in the "Non-Halogenated Organic" stream.
Step 4: Transfer & Grounding
Select Container: Use a Type I Safety Can (steel/polyethylene with flame arrestor).[1] Avoid glass for volumes >1L to prevent breakage.
Bond & Ground:
Attach a bonding wire from the DMB source container to the waste drum.
Ensure the waste drum is grounded to the building earth.
Pour: Pour slowly to minimize static generation.
Step 5: Labeling
Affix a hazardous waste label with the following specific data:
Evacuate: Clear the lab immediately. The vapor pressure is high enough to reach explosive limits (LEL 1.2%) within minutes in a standard room.
Isolate: Cut power to hot plates and stirrers via the emergency shut-off (if outside the zone).
Contain: If safe (wearing flame-resistant lab coat and respirator), cover with activated charcoal or vermiculite .[1] Do NOT use paper towels (increases surface area for evaporation).[1]
Scenario B: Skin Exposure
DMB is a defatting agent and skin irritant.
Flush: Rinse with water for 15 minutes.
Soap: Use non-abrasive soap to remove the hydrocarbon.
Monitor: Watch for dermatitis; DMB strips natural oils rapidly.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11249, 2,3-Dimethyl-1-butene. Retrieved from [Link]
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001 Definition). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (1910.106). Retrieved from [Link][1][3]